Biotinyl-6-aminoquinoline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of Biotinyl-6-aminoquinoline, a key fluorogenic substrate used in biochemical assays. It is intend...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Biotinyl-6-aminoquinoline, a key fluorogenic substrate used in biochemical assays. It is intended for professionals in research and drug development who require detailed information on its chemical properties, synthesis, and applications, particularly in the study of enzyme kinetics and metabolic pathways.
Core Concepts: Chemical Structure and Properties
Biotinyl-6-aminoquinoline, also known as B-6-AQ, is a synthetic derivative of biotin (B1667282) (Vitamin B7). Its structure consists of a biotin moiety linked via a pentanamide (B147674) spacer to a 6-aminoquinoline (B144246) fluorophore.[1] This design leverages the high specificity of the biotin group for biotin-binding proteins and enzymes, while the 6-aminoquinoline group provides a fluorescent signal upon cleavage.[1]
The enzymatic hydrolysis of the amide bond between the biotinyl group and the 6-aminoquinoline by the enzyme biotinidase releases the highly fluorescent 6-aminoquinoline molecule. This event forms the basis of its primary application in sensitive, real-time kinetic assays for biotinidase activity.[2][3][4]
Chemical and Physical Properties
The key identifiers and physicochemical properties of Biotinyl-6-aminoquinoline are summarized below. This data is essential for laboratory handling, experimental design, and data interpretation.
The utility of Biotinyl-6-aminoquinoline as a biochemical probe is derived from its fluorescent characteristics, which are activated upon enzymatic cleavage.
Biotinyl-6-aminoquinoline serves as an artificial substrate for biotinidase, a critical enzyme in the biotin cycle. Biotin is an essential cofactor for several carboxylase enzymes involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. After these carboxylases are proteolytically degraded, biotin is recycled from biocytin (B1667093) (biotin-lysine) and biotinyl-peptides by biotinidase. Understanding this pathway is crucial for interpreting data from biotinidase assays and for research into biotinidase deficiency, an inherited metabolic disorder.
Biotinyl-6-aminoquinoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Introduction Biotinyl-6-aminoquinoline is a synthetic derivative of biotin (B1667282), an essential B vitamin. This molecule has garnered significant intere...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-6-aminoquinoline is a synthetic derivative of biotin (B1667282), an essential B vitamin. This molecule has garnered significant interest in the scientific community primarily for its utility as a fluorogenic substrate in enzymatic assays, particularly for the determination of biotinidase activity. Its unique fluorescent properties upon enzymatic cleavage make it a valuable tool for high-sensitivity and high-throughput screening applications. This technical guide provides a comprehensive overview of Biotinyl-6-aminoquinoline, including its chemical properties, detailed experimental protocols for its primary application, and a summary of its emerging roles in cancer research and biomarker discovery.
Core Properties of Biotinyl-6-aminoquinoline
A summary of the key chemical and physical properties of Biotinyl-6-aminoquinoline is presented below.
Primary Application: Fluorometric Assay of Biotinidase Activity
Biotinyl-6-aminoquinoline is most prominently used as a fluorogenic substrate for the enzyme biotinidase. Biotinidase is a critical enzyme responsible for the recycling of biotin in the body. Deficiency in this enzyme can lead to a range of neurological and cutaneous symptoms. The assay relies on the enzymatic cleavage of the amide bond in Biotinyl-6-aminoquinoline by biotinidase, which releases the highly fluorescent molecule 6-aminoquinoline. The resulting fluorescence is directly proportional to the biotinidase activity.
This protocol outlines a general procedure for the determination of biotinidase activity in biological samples, such as serum or dried blood spots, using Biotinyl-6-aminoquinoline.
For serum samples, dilute as necessary with phosphate buffer.
For dried blood spots, punch out a standardized disc and elute the proteins in phosphate buffer.
Reaction Setup:
In a 96-well black microplate, add a specific volume of the prepared sample to each well.
Prepare a blank control for each sample containing the sample and buffer but no substrate.
Initiate the enzymatic reaction by adding the Biotinyl-6-aminoquinoline substrate solution to each well.
Incubation:
Incubate the microplate at 37°C for a defined period (e.g., 60 minutes). The incubation time may need to be optimized based on the sample type and expected enzyme activity.
Reaction Termination:
Stop the reaction by adding a volume of TCA solution to each well.
Fluorescence Measurement:
Measure the fluorescence intensity of each well using a microplate reader at an excitation wavelength of 350 nm and an emission wavelength of 550 nm.
Data Analysis:
Subtract the fluorescence reading of the blank control from the corresponding sample reading.
Calculate the biotinidase activity based on a standard curve generated with known concentrations of 6-aminoquinoline. Activity is typically expressed as nmol of product formed per minute per milliliter of sample (nmol/min/mL).
Enzyme Kinetics
While it is established that Michaelis constants (Km) for biotinidase with Biotinyl-6-aminoquinoline have been measured, specific values for Km and Vmax are not consistently reported across the literature and may vary depending on the experimental conditions and the source of the enzyme.[2] Researchers are advised to determine these kinetic parameters under their specific assay conditions for accurate characterization of the enzyme.
The Biotin Cycle and the Role of Biotinidase
The enzymatic activity of biotinidase is a crucial component of the biotin cycle, which ensures a continuous supply of free biotin for essential metabolic processes. The following diagram illustrates the central role of biotinidase in this cycle.
An In-Depth Technical Guide to the Mechanism of Action of Biotinyl-6-aminoquinoline as a Biotinidase Substrate
For Researchers, Scientists, and Drug Development Professionals Abstract Biotinyl-6-aminoquinoline is a crucial fluorogenic substrate extensively utilized in the determination of biotinidase activity. This technical guid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinyl-6-aminoquinoline is a crucial fluorogenic substrate extensively utilized in the determination of biotinidase activity. This technical guide delineates the mechanism of action of Biotinyl-6-aminoquinoline, detailing the enzymatic cleavage by biotinidase and the subsequent fluorescence of the resulting product, 6-aminoquinoline (B144246). This document provides a comprehensive overview of the biochemical principles, quantitative data, and detailed experimental protocols for the application of this substrate in sensitive and specific biotinidase activity assays. Furthermore, it explores the broader context of biotinidase function within the biotin (B1667282) cycle and its clinical relevance in the diagnosis of biotinidase deficiency.
Introduction: The Role of Biotinidase and the Importance of its Measurement
Biotin, also known as vitamin H or B7, is an essential water-soluble vitamin that functions as a cofactor for four critical carboxylase enzymes involved in gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids.[1] Biotinidase (EC 3.5.1.12) is a ubiquitous mammalian enzyme that plays a pivotal role in the recycling of biotin.[1] Its primary function is to cleave biotin from biocytin (B1667093) (the product of the proteolytic degradation of holocarboxylases) and from dietary protein-bound biotin, thereby ensuring a continuous supply of the free vitamin for cellular processes.[1]
A deficiency in biotinidase activity leads to an inability to recycle biotin, resulting in multiple carboxylase deficiency. This autosomal recessive inherited disorder can cause severe neurological and cutaneous symptoms, including seizures, hypotonia, ataxia, skin rash, and hair loss.[2] Early diagnosis and treatment with biotin supplementation can prevent the onset of these symptoms. Consequently, the accurate and sensitive measurement of biotinidase activity is a cornerstone of newborn screening programs worldwide.[3]
Mechanism of Action of Biotinyl-6-aminoquinoline
Biotinyl-6-aminoquinoline is a synthetic substrate designed for the fluorometric measurement of biotinidase activity. The core of its mechanism lies in the enzymatic cleavage of an amide bond by biotinidase, which liberates the highly fluorescent molecule, 6-aminoquinoline.
The enzymatic reaction can be summarized as follows:
In its bound state within the Biotinyl-6-aminoquinoline molecule, the quinoline (B57606) moiety is non-fluorescent. Upon hydrolysis by biotinidase, the free 6-aminoquinoline is released, which exhibits strong fluorescence when excited by ultraviolet light. The intensity of this fluorescence is directly proportional to the amount of 6-aminoquinoline produced, and thus, to the activity of the biotinidase enzyme in the sample.[4]
This fluorometric approach offers significant advantages over older colorimetric methods, including increased sensitivity and specificity, and fewer interfering substances.[5]
Quantitative Data
While the search for specific Michaelis-Menten constants (Km and Vmax) for human serum biotinidase with Biotinyl-6-aminoquinoline as a substrate did not yield precise numerical values in the reviewed literature, it is consistently reported that these parameters have been determined.[5] The limited solubility of synthetic substrates like Biotinyl-6-aminoquinoline in aqueous buffers can present challenges in accurately determining Km and Vmax, often necessitating extrapolation methods.[5]
The fluorescence of the product, 6-aminoquinoline, is the key quantitative measure in this assay. The following table summarizes the spectral properties crucial for its detection.
It is noteworthy that some newborn screening kits may utilize slightly different filter sets. For instance, the PerkinElmer Neonatal Biotinidase Kit uses an excitation wavelength of 355 nm and an emission wavelength of 405 nm.[7]
Experimental Protocols
The determination of biotinidase activity using Biotinyl-6-aminoquinoline can be performed using fluorometric or high-performance liquid chromatography (HPLC) methods.
Fluorometric Assay for Biotinidase Activity in Serum
This protocol outlines a general procedure for a fluorometric rate assay.
Reagents and Preparation:
Phosphate (B84403) Buffer: A 200 µmol potassium phosphate buffer at a pH of 6.0 is typically used.[8]
Biotinyl-6-aminoquinoline Substrate Solution: The concentration of the substrate solution needs to be optimized for the specific assay conditions, taking into account its limited solubility.
6-Aminoquinoline Standard Solution: A stock solution of 6-aminoquinoline is prepared in an appropriate solvent and serially diluted to create a standard curve for fluorescence quantification.
Reaction Termination Reagent: Ethanol is commonly used to stop the enzymatic reaction.[8]
Procedure:
Sample Preparation: Serum samples are collected and stored appropriately.
Reaction Initiation: A defined volume of serum is added to the phosphate buffer pre-warmed to 37°C. The reaction is initiated by the addition of the Biotinyl-6-aminoquinoline substrate solution.
Incubation: The reaction mixture is incubated at 37°C for a specific duration, typically 30 minutes.[8]
Reaction Termination: The enzymatic reaction is stopped by the addition of ethanol.[8]
Fluorescence Measurement: The fluorescence of the liberated 6-aminoquinoline is measured using a fluorometer with excitation and emission wavelengths set to approximately 350 nm and 550 nm, respectively.[5][6]
Quantification: The concentration of the produced 6-aminoquinoline is determined by comparing its fluorescence intensity to a standard curve generated from known concentrations of 6-aminoquinoline.
Calculation of Activity: Biotinidase activity is typically expressed in units such as nmol of product formed per minute per milliliter of serum (nmol/min/mL).
HPLC-Based Assay for Biotinidase Activity
An HPLC method offers a more specific and quantitative analysis by physically separating the substrate and product before detection.
Instrumentation and Columns:
A standard HPLC system equipped with a fluorescence detector is required.
A C18 reverse-phase column is commonly used for the separation.
Mobile Phase:
The mobile phase composition will depend on the specific column and instrumentation but generally consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Procedure:
Enzymatic Reaction: The enzymatic reaction is carried out as described in the fluorometric assay protocol.
Sample Preparation for HPLC: After stopping the reaction, the sample is typically centrifuged to remove precipitated proteins. The supernatant is then filtered before injection into the HPLC system.
HPLC Analysis: A defined volume of the prepared sample is injected onto the HPLC column. The substrate (Biotinyl-6-aminoquinoline) and the product (6-aminoquinoline) are separated based on their differential retention times.
Fluorescence Detection: The eluting compounds are passed through the fluorescence detector, with excitation and emission wavelengths set for the detection of 6-aminoquinoline.
Quantification: The peak area of the 6-aminoquinoline is integrated and compared to a standard curve generated by injecting known concentrations of 6-aminoquinoline to determine the amount of product formed.
Calculation of Activity: The biotinidase activity is calculated based on the amount of product formed over the reaction time.
Signaling Pathways and Logical Relationships
The action of Biotinyl-6-aminoquinoline as a substrate for biotinidase does not directly trigger a signaling cascade. Instead, its utility lies in quantifying the activity of an enzyme that is critical for a fundamental metabolic pathway known as the biotin cycle .
The Biotin Cycle
The biotin cycle is essential for maintaining a sufficient intracellular pool of free biotin.
Caption: The Biotin Cycle illustrates the recycling of biotin, a process critically dependent on the enzymatic activity of biotinidase.
Explanation of the Biotin Cycle Diagram:
Dietary Intake and Liberation: Biotin is ingested primarily bound to proteins. Biotinidase in the intestine liberates free biotin, which is then absorbed.
Holocarboxylase Synthesis: Free biotin is covalently attached to inactive apocarboxylases by the enzyme holocarboxylase synthetase (HCS), forming active holocarboxylases.
Metabolic Function: These active holocarboxylases participate in essential metabolic reactions.
Protein Turnover: As part of normal cellular protein turnover, holocarboxylases are degraded (proteolysis), releasing biocytin or biotinyl-peptides.
Biotin Recycling: Biotinidase then cleaves the amide bond in biocytin, releasing free biotin back into the cellular pool to be reutilized.
A deficiency in biotinidase disrupts this cycle, leading to a functional biotin deficiency and impaired carboxylase activity.
Experimental Workflow for Biotinidase Activity Assay
The logical flow of a typical biotinidase assay using Biotinyl-6-aminoquinoline is depicted below.
Caption: A generalized workflow for the determination of biotinidase activity using Biotinyl-6-aminoquinoline.
Conclusion
Biotinyl-6-aminoquinoline serves as a highly effective and sensitive fluorogenic substrate for the measurement of biotinidase activity. Its mechanism of action, based on the enzymatic release of the fluorescent compound 6-aminoquinoline, provides a robust method for quantifying this clinically significant enzyme. The detailed protocols and understanding of the underlying biochemical principles presented in this guide are intended to support researchers, scientists, and drug development professionals in the accurate assessment of biotinidase function, contributing to the diagnosis and management of biotinidase deficiency and furthering research into biotin metabolism.
Biotinyl-6-aminoquinoline: A Technical Guide to its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction Biotinyl-6-aminoquinoline is a synthetic derivative of biotin (B1667282), an essential B vitamin, and 6-aminoquinoline, a fluorescent compound....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-6-aminoquinoline is a synthetic derivative of biotin (B1667282), an essential B vitamin, and 6-aminoquinoline, a fluorescent compound. This molecule has garnered significant interest in the scientific community due to its utility as a fluorogenic substrate for the enzyme biotinidase. Deficiencies in biotinidase activity lead to an autosomal recessive metabolic disorder that can have severe neurological and cutaneous consequences. The enzymatic cleavage of Biotinyl-6-aminoquinoline by biotinidase yields the highly fluorescent product 6-aminoquinoline, providing a sensitive and specific method for quantifying enzyme activity. Beyond its role in diagnostics, Biotinyl-6-aminoquinoline has been explored for its potential in cancer research and as an inhibitor of quinolinate synthase, an enzyme involved in the de novo synthesis of NAD+. This technical guide provides an in-depth overview of the solubility of Biotinyl-6-aminoquinoline, experimental protocols for its use, and its role in relevant biological pathways.
Solubility of Biotinyl-6-aminoquinoline
The solubility of Biotinyl-6-aminoquinoline is a critical parameter for its effective use in various experimental settings. While precise quantitative solubility data is not extensively published, a qualitative understanding of its solubility in common laboratory solvents has been established through various sources.
Qualitative Solubility Profile
Biotinyl-6-aminoquinoline exhibits low solubility in aqueous solutions, a characteristic attributed to its relatively hydrophobic structure which includes aromatic quinoline (B57606) and aliphatic biotin side chains[1]. Conversely, it is readily soluble in several organic solvents.
Table 1: Qualitative Solubility of Biotinyl-6-aminoquinoline
Note: "Readily Soluble" and "Slightly Soluble" are qualitative descriptors and may vary between different sources and experimental conditions.
Quantitative Solubility Data
A comprehensive search of scientific literature and supplier databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/L) for Biotinyl-6-aminoquinoline. The lack of precise values highlights a gap in the available physicochemical data for this compound. For researchers requiring exact concentrations, it is recommended to experimentally determine the solubility in the solvent of interest.
Experimental Protocols
Determination of Biotinyl-6-aminoquinoline Solubility
For researchers needing to prepare solutions of Biotinyl-6-aminoquinoline at specific concentrations, the following general protocol, adapted from standard laboratory methods for determining the solubility of chemical compounds, can be employed[4][5][6][7][8].
Objective: To determine the approximate solubility of Biotinyl-6-aminoquinoline in a specific solvent.
Materials:
Biotinyl-6-aminoquinoline (solid)
Solvent of interest (e.g., DMSO, Ethanol, Phosphate-buffered saline)
Vortex mixer
Water bath sonicator
Incubator or water bath at 37°C
Microcentrifuge
Spectrophotometer or fluorometer
Procedure:
Preparation of a Saturated Solution:
Add an excess amount of Biotinyl-6-aminoquinoline to a known volume of the solvent in a microcentrifuge tube.
Vortex the mixture vigorously for 1-2 minutes.
If the solid does not dissolve, sonicate the mixture in a water bath for up to 5 minutes.
If the solid still persists, incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing.
Equilibration:
Allow the mixture to equilibrate at room temperature for a specified period (e.g., 24 hours) to ensure saturation.
Separation of Undissolved Solute:
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
Quantification of Solubilized Compound:
Carefully collect a known volume of the supernatant without disturbing the pellet.
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a spectrophotometer or fluorometer.
Measure the absorbance or fluorescence of the diluted solution. The excitation and emission maxima for Biotinyl-6-aminoquinoline are approximately 350 nm and 550 nm, respectively[9].
Calculate the concentration of Biotinyl-6-aminoquinoline in the supernatant using a standard curve prepared from known concentrations of the compound.
Expression of Solubility:
Express the solubility in appropriate units, such as mg/mL or mol/L.
Biotinidase Activity Assay
Biotinyl-6-aminoquinoline is a key reagent in a sensitive fluorometric assay for determining biotinidase activity. The following is a generalized protocol based on established methods[10].
Principle: Biotinidase catalyzes the hydrolysis of Biotinyl-6-aminoquinoline, releasing the fluorescent molecule 6-aminoquinoline. The rate of increase in fluorescence is directly proportional to the biotinidase activity in the sample.
Fluorometer with excitation at ~350 nm and emission at ~550 nm
96-well microplate (black, for fluorescence assays)
Incubator
Procedure:
Sample Preparation: Prepare samples (e.g., dilute serum in assay buffer).
Reaction Setup:
Pipette the prepared samples into the wells of the microplate.
Add the assay buffer to each well.
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C).
Initiation of Reaction:
Add the Biotinyl-6-aminoquinoline substrate solution to each well to start the reaction.
Fluorescence Measurement:
Immediately place the microplate in the fluorometer.
Measure the fluorescence intensity at regular intervals over a specific period.
Data Analysis:
Calculate the rate of change in fluorescence (Δfluorescence/Δtime).
Determine the biotinidase activity in the samples by comparing the rates to those of known standards.
Signaling Pathways and Experimental Workflows
Biotinidase Activity Assay Workflow
The experimental workflow for a typical biotinidase activity assay using Biotinyl-6-aminoquinoline can be visualized as a series of sequential steps.
Caption: Workflow for Biotinidase Activity Assay.
Role in Cancer Research: PI3K/Akt/mTOR Signaling Pathway
Aminoquinolines, the class of compounds to which the fluorescent product of the biotinidase assay belongs, have been investigated for their anticancer properties. One of the key signaling pathways implicated in cancer cell proliferation, survival, and metabolism is the PI3K/Akt/mTOR pathway. While the direct effect of Biotinyl-6-aminoquinoline on this pathway is not extensively detailed, the known interactions of other aminoquinolines provide a basis for a hypothetical mechanism of action.
An In-depth Technical Guide to the Stability and Storage of Biotinyl-6-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction Biotinyl-6-aminoquinoline is a fluorescent, biotinylated biochemical reagent crucial for the sensitive determination of biotinidase activity.[1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-6-aminoquinoline is a fluorescent, biotinylated biochemical reagent crucial for the sensitive determination of biotinidase activity.[1][2][3][4][5][6] Its utility in enzymatic assays and potential applications in other areas of biochemical research necessitate a thorough understanding of its stability and optimal storage conditions to ensure experimental accuracy and reproducibility. This guide provides a comprehensive overview of the known properties of Biotinyl-6-aminoquinoline and outlines detailed protocols for its handling, storage, and stability assessment.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of Biotinyl-6-aminoquinoline is essential for its proper handling and storage.
While specific quantitative stability data for Biotinyl-6-aminoquinoline is not extensively published, its chemical structure allows for the prediction of potential degradation pathways. The primary points of vulnerability are the amide bond and the quinoline (B57606) ring system.
Potential Degradation Pathways
Hydrolysis: The amide linkage between the biotin (B1667282) and the 6-aminoquinoline (B144246) moiety is susceptible to hydrolysis, particularly under acidic or basic conditions.[11][12] This would result in the cleavage of the molecule into biotin and 6-aminoquinoline.
Photodegradation: The 6-aminoquinoline component of the molecule suggests a potential sensitivity to light, particularly UV radiation. Some aminoquinolines are known to be photolabile and can degrade upon exposure to UVA light.[9]
Oxidation: While less characterized for this specific molecule, oxidative degradation is a common pathway for many organic molecules, potentially affecting the quinoline or the sulfur atom in the biotin structure.
Thermal Degradation: As indicated by its high melting point with decomposition, elevated temperatures can lead to the breakdown of the molecule.[8]
The enzymatic hydrolysis of Biotinyl-6-aminoquinoline by biotinidase is the basis of its primary application. This process is a controlled degradation that releases the fluorescent 6-aminoquinoline.
Unveiling the Fluorescence of Biotinyl-6-aminoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the fluorescent properties of Biotinyl-6-aminoquinoline, a key reagent in various biochemical assay...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescent properties of Biotinyl-6-aminoquinoline, a key reagent in various biochemical assays. This document outlines its spectral characteristics, detailed experimental protocols for its use, and a visual representation of the typical workflow for a fluorometric enzyme assay.
Core Spectrofluorometric Properties
Biotinyl-6-aminoquinoline is a fluorogenic substrate primarily utilized for the sensitive detection of biotinidase activity. Its fluorescence is quenched in the biotinylated form and significantly increases upon enzymatic cleavage, which releases the highly fluorescent 6-aminoquinoline (B144246). The key spectral data for Biotinyl-6-aminoquinoline are summarized below.
General Protocol for Determining Fluorescence Spectra
This protocol outlines the general procedure for determining the excitation and emission spectra of a fluorescent compound like Biotinyl-6-aminoquinoline using a spectrofluorometer.
Objective: To determine the optimal excitation and emission wavelengths for Biotinyl-6-aminoquinoline.
Materials:
Biotinyl-6-aminoquinoline
Appropriate solvent (e.g., DMSO for stock, aqueous buffer for working solution)
Spectrofluorometer
Quartz cuvettes
Procedure:
A. Excitation Spectrum:
Prepare a dilute solution of Biotinyl-6-aminoquinoline in a suitable buffer.
Set the emission monochromator of the spectrofluorometer to the expected emission maximum (e.g., 550 nm).
Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).
Record the fluorescence intensity at each excitation wavelength.
The wavelength that produces the highest fluorescence intensity is the excitation maximum.
B. Emission Spectrum:
Using the same sample, set the excitation monochromator to the determined excitation maximum (350 nm).
Scan a range of emission wavelengths (e.g., 450 nm to 650 nm).
Record the fluorescence intensity at each emission wavelength.
The wavelength with the highest recorded intensity is the emission maximum.
Fluorometric Assay for Biotinidase Activity
This protocol describes a sensitive rate assay for determining biotinidase activity using Biotinyl-6-aminoquinoline as the substrate. The assay measures the rate of formation of the fluorescent product, 6-aminoquinoline.
Objective: To quantify biotinidase activity in a biological sample.
Reagent Preparation: Prepare a working solution of Biotinyl-6-aminoquinoline in the assay buffer. The optimal concentration should be determined empirically but is often in the micromolar range.
Sample Preparation: Dilute the biological sample in the assay buffer to ensure the enzyme activity falls within the linear range of the assay.
Assay Setup:
Pipette the diluted biological sample into the wells of a 96-well black microplate.
Include appropriate controls:
Blank: Assay buffer without the enzyme sample.
Negative Control: A sample known to have no biotinidase activity.
Positive Control: A sample with known biotinidase activity.
Reaction Initiation: Add the Biotinyl-6-aminoquinoline substrate solution to all wells to start the enzymatic reaction.
Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
Reaction Termination (for endpoint assays): Add a termination reagent, such as ethanol, to stop the enzymatic reaction[2].
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate fluorometer with excitation set at approximately 350 nm and emission detection at approximately 550 nm. For kinetic assays, measurements are taken at regular intervals during the incubation period.
Data Analysis:
Subtract the fluorescence of the blank from all readings.
Calculate the rate of the reaction by determining the change in fluorescence over time for kinetic assays.
For endpoint assays, compare the fluorescence of the samples to a standard curve generated with known concentrations of 6-aminoquinoline to quantify the amount of product formed.
Express biotinidase activity in appropriate units (e.g., nmol/min/mL or U/L)[3].
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for a fluorometric biotinidase activity assay.
This guide provides a foundational understanding of the spectral properties and experimental application of Biotinyl-6-aminoquinoline. For specific applications, further optimization of the provided protocols may be necessary to account for variability in sample types and instrumentation.
Unveiling the Fluorogenic Potential of Biotinyl-6-aminoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Biotinyl-6-aminoquinoline is a synthetic, fluorescently-labeled biotin (B1667282) derivative that has garnered significant attention as a valua...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-6-aminoquinoline is a synthetic, fluorescently-labeled biotin (B1667282) derivative that has garnered significant attention as a valuable tool in biochemical assays, particularly for the determination of biotinidase activity.[1][2][3] This compound consists of a biotin moiety linked to a 6-aminoquinoline (B144246) fluorophore. The core principle behind its utility lies in its fluorogenic nature: the fluorescence of the quinoline (B57606) group is quenched when it is part of the larger biotinyl-6-aminoquinoline molecule. Enzymatic cleavage of the amide bond by biotinidase liberates the highly fluorescent 6-aminoquinoline, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4] This property makes it a highly sensitive and specific substrate for fluorometric rate assays.[1]
This technical guide provides a comprehensive overview of the fluorogenic properties of Biotinyl-6-aminoquinoline, its primary applications, detailed experimental protocols, and its interaction with key biotin-binding proteins.
Biochemical Applications: The Biotinidase Activity Assay
The primary and most well-documented application of Biotinyl-6-aminoquinoline is as a fluorogenic substrate for the measurement of biotinidase activity.[1][2][3] Biotinidase is a crucial enzyme responsible for the recycling of the vitamin biotin from biocytin (B1667093) and biotinylated peptides.[8][9] Deficiency in this enzyme leads to a range of serious neurological and cutaneous symptoms, making early diagnosis through newborn screening critical.[8][9]
The assay relies on the enzymatic cleavage of Biotinyl-6-aminoquinoline. In its intact form, the molecule exhibits minimal fluorescence. Upon incubation with a sample containing biotinidase, the enzyme hydrolyzes the amide bond linking biotin to the 6-aminoquinoline. This releases the free 6-aminoquinoline, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the biotinidase activity in the sample.[4] This method offers a sensitive and continuous rate assay, which is an advantage over older colorimetric endpoint assays.[1]
Signaling Pathway and Mechanism of Action
The "signaling pathway" in this context is a direct enzymatic reaction. The interaction does not trigger a complex cellular signaling cascade but rather serves as a direct measure of a specific enzyme's function.
Caption: Principle of the fluorogenic biotinidase assay.
Experimental Protocols
Fluorometric Rate Assay for Biotinidase Activity
This protocol is adapted from methodologies described for the use of Biotinyl-6-aminoquinoline in determining biotinidase activity.
Materials:
Biotinyl-6-aminoquinoline solution (concentration to be optimized, typically in the micromolar range)
Biological sample (e.g., plasma, serum, or dried blood spot extract)
Fluorometer capable of excitation at 350 nm and emission detection at 550 nm
Microplates or cuvettes
Procedure:
Prepare the reaction mixture: In a microplate well or cuvette, combine the phosphate buffer and the biological sample.
Pre-incubate: Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period to allow for temperature equilibration.
Initiate the reaction: Add the Biotinyl-6-aminoquinoline substrate to the reaction mixture to start the enzymatic reaction.
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity at 550 nm with excitation at 350 nm. Record the fluorescence at regular time intervals.
Calculate activity: The rate of the reaction (change in fluorescence per unit time) is proportional to the biotinidase activity in the sample. A standard curve using known concentrations of 6-aminoquinoline can be used to convert the fluorescence units to the amount of product formed.
Caption: Workflow for the fluorometric biotinidase activity assay.
Biotin exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[10][11] This high-affinity binding is a cornerstone of many biotechnological applications. While specific dissociation constants (Kd) for the interaction of Biotinyl-6-aminoquinoline with avidin and streptavidin are not explicitly detailed in the available literature, the general principles of the biotin-avidin/streptavidin interaction are applicable.
The presence of the 6-aminoquinoline moiety may slightly alter the binding affinity compared to free biotin, but the interaction is expected to remain very strong. This strong binding can be utilized for the immobilization of Biotinyl-6-aminoquinoline on avidin or streptavidin-coated surfaces for various assay formats or for affinity purification purposes.
Synthesis
Conclusion
Biotinyl-6-aminoquinoline is a powerful fluorogenic substrate that enables sensitive and continuous measurement of biotinidase activity. Its well-defined spectral properties and the robust nature of the enzymatic assay have made it a valuable tool, particularly in the critical area of newborn screening for biotinidase deficiency. While a more detailed characterization of its photophysical properties and specific binding kinetics with avidin and streptavidin would be beneficial, the existing data firmly establishes its utility in its primary application. Further research could explore its potential in other applications where the specific detection of biotinidase or the fluorogenic release of a reporter molecule is desired.
The Role of Biotinyl-6-aminoquinoline in Cancer Cell Growth Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Biotinyl-6-aminoquinoline is a synthetic, fluorescent compound primarily recognized for its application as a substrate in biotinidase activity assa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinyl-6-aminoquinoline is a synthetic, fluorescent compound primarily recognized for its application as a substrate in biotinidase activity assays. Beyond its diagnostic utility, preliminary research suggests that Biotinyl-6-aminoquinoline exhibits anti-proliferative effects against various cancer cell lines in vitro, positioning it as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the current understanding of Biotinyl-6-aminoquinoline's role in cancer cell growth inhibition. It details its proposed mechanisms of action, including the inhibition of quinolinate synthase and targeted drug delivery via the biotin (B1667282) receptor. While specific quantitative data on the direct anti-cancer efficacy of Biotinyl-6-aminoquinoline is not extensively available in peer-reviewed literature, this guide presents data from closely related biotinylated compounds to offer a comparative framework. Detailed experimental protocols for assessing cytotoxicity and investigating relevant signaling pathways are also provided, alongside visualizations of these pathways and workflows to support further research and drug development efforts in this area.
Introduction
Biotinyl-6-aminoquinoline is a molecule comprised of a biotin moiety linked to a 6-aminoquinoline (B144246) fluorophore.[1] Historically, its principal application has been in the field of clinical biochemistry as a sensitive substrate for the fluorimetric determination of biotinidase activity. Biotinidase is a crucial enzyme for the recycling of the vitamin biotin, and its deficiency can lead to serious metabolic disorders.
In recent years, the potential for Biotinyl-6-aminoquinoline to act as an anti-cancer agent has emerged. This interest is predicated on two key aspects of its structure: the 6-aminoquinoline core and the biotin tag. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anti-cancer properties. The biotin component offers the potential for targeted delivery to cancer cells, which often overexpress biotin receptors to meet their heightened metabolic demands.
This guide will delve into the proposed mechanisms by which Biotinyl-6-aminoquinoline may inhibit cancer cell growth, provide relevant quantitative data from related compounds, and detail the experimental protocols necessary to investigate its efficacy and mechanisms of action.
Proposed Mechanisms of Action
The anti-cancer activity of Biotinyl-6-aminoquinoline is hypothesized to occur through two primary, and potentially synergistic, mechanisms:
Inhibition of Quinolinate Synthase
Biotinyl-6-aminoquinoline was initially designed as a substrate for quinolinate synthase, a key enzyme in the de novo synthesis of nicotinamide (B372718)adenine (B156593) dinucleotide (NAD+). NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism and DNA repair, and cancer cells exhibit a high demand for it. By acting as a competitive inhibitor of quinolinate synthase, Biotinyl-6-aminoquinoline could disrupt NAD+ biosynthesis, leading to an energy crisis and subsequent inhibition of cancer cell proliferation and survival.
Figure 1: Proposed mechanism of quinolinate synthase inhibition.
Targeted Drug Delivery via Biotin Receptor-Mediated Endocytosis
Many types of cancer cells, including those of the breast, lung, and ovaries, overexpress biotin receptors on their surface to facilitate the uptake of this essential vitamin. The biotin moiety of Biotinyl-6-aminoquinoline can act as a targeting ligand, binding with high affinity to these receptors. This interaction can trigger receptor-mediated endocytosis, leading to the internalization of the compound specifically into cancer cells. This targeted delivery could increase the intracellular concentration of the cytotoxic 6-aminoquinoline portion, thereby enhancing its anti-cancer effect while minimizing off-target toxicity to healthy cells.
Figure 2: Biotin receptor-mediated targeted drug delivery.
The broader class of aminoquinolines has been shown to interfere with critical intracellular signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. It is plausible that upon internalization, the 6-aminoquinoline moiety of Biotinyl-6-aminoquinoline could exert similar inhibitory effects, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Figure 3: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data on Anti-Proliferative Activity
While direct, peer-reviewed quantitative data (e.g., IC50 values) for the anti-proliferative activity of Biotinyl-6-aminoquinoline against specific cancer cell lines could not be located in the conducted searches, data from studies on other biotinylated anti-cancer compounds provide a valuable reference for the potential efficacy of such targeted molecules.
Table 1: Anti-proliferative Activity of Biotinylated Colchicine (B1669291) Derivatives
Compound
Cancer Cell Line
IC50 (µM) ± SD
Deac-SS-Biotin (9)
SGC-7901 (Gastric Adenocarcinoma)
0.124 ± 0.011
A549 (Lung Adenocarcinoma)
0.085 ± 0.008
HeLa (Cervical Carcinoma)
0.108 ± 0.010
Deac-Biotin (10)
SGC-7901 (Gastric Adenocarcinoma)
4.90 ± 0.18
A549 (Lung Adenocarcinoma)
4.85 ± 0.13
HeLa (Cervical Carcinoma)
6.35 ± 0.11
Data extracted from a study on biotinylated colchicine derivatives and is provided for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of Biotinyl-6-aminoquinoline's anti-cancer properties.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
Figure 4: General workflow for in vitro cytotoxicity assessment.
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.
Materials:
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
Complete culture medium (specific to the cell line)
96-well flat-bottom plates
Biotinyl-6-aminoquinoline
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Biotinyl-6-aminoquinoline in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells.
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol provides a general framework for assessing the activation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
Cancer cells treated with Biotinyl-6-aminoquinoline
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Lysis: Treat cancer cells with Biotinyl-6-aminoquinoline for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
Synthesis of Biotinyl-6-aminoquinoline
General Synthetic Scheme:
Activation of Biotin: The carboxylic acid of biotin is typically activated to facilitate amide bond formation. This can be achieved by converting it to an active ester, such as an N-hydroxysuccinimide (NHS) ester, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated biotin is then reacted with 6-aminoquinoline in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.
Purification: The resulting Biotinyl-6-aminoquinoline is then purified from the reaction mixture using techniques such as column chromatography or recrystallization.
Conclusion and Future Directions
Biotinyl-6-aminoquinoline presents an intriguing scaffold for the development of novel anti-cancer agents. Its dual potential for inhibiting a key metabolic enzyme and for targeted delivery to cancer cells warrants further investigation. The lack of extensive, publicly available data on its direct anti-proliferative effects highlights a significant gap in the current research landscape.
Future research should focus on:
Systematic in vitro screening: Evaluating the cytotoxicity of Biotinyl-6-aminoquinoline against a broad panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.
Mechanism of action studies: Elucidating the precise molecular mechanisms underlying its anti-cancer activity, including direct measurement of its effect on quinolinate synthase and the PI3K/Akt/mTOR pathway.
Validation of targeted delivery: Confirming the role of biotin receptor-mediated endocytosis in the uptake of Biotinyl-6-aminoquinoline by cancer cells.
In vivo efficacy studies: Assessing the anti-tumor activity and toxicity of Biotinyl-6-aminoquinoline in preclinical animal models of cancer.
The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on these critical next steps in evaluating the therapeutic potential of Biotinyl-6-aminoquinoline.
Application Notes and Protocols for Biotinidase Activity Assay using Biotinyl-6-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the determination of biotinidase activity using the fluorogenic substrate Biotinyl-6-aminoquinoline. This con...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of biotinidase activity using the fluorogenic substrate Biotinyl-6-aminoquinoline. This continuous, fluorometric rate assay is a sensitive method for quantifying biotinidase activity in biological samples, such as serum and dried blood spots (DBS).
Introduction
Biotinidase is a crucial enzyme responsible for recycling the vitamin biotin (B1667282), an essential cofactor for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] Biotinidase deficiency is an autosomal recessive inherited disorder that, if left untreated, can lead to severe neurological and cutaneous symptoms.[2][3] Early diagnosis through newborn screening and subsequent monitoring of biotinidase activity is critical for timely intervention and management of the disorder.[4]
The assay described here utilizes Biotinyl-6-aminoquinoline, a non-fluorescent substrate that is enzymatically cleaved by biotinidase to release biotin and the highly fluorescent product, 6-aminoquinoline (B144246).[2][5] The rate of increase in fluorescence is directly proportional to the biotinidase activity in the sample.[5] This method offers high sensitivity and is suitable for high-throughput screening applications.
Quantitative Data Summary
The following table summarizes the ranges of biotinidase activity observed in human serum, which are used to classify individuals with biotinidase deficiency.
At high risk for developing severe clinical symptoms if untreated.[5]
Heterozygous Carrier
Suggestive range: 2.2 - 5.1
Often asymptomatic, with activity levels that can overlap with partial deficiency.[7]
Note: Mean normal biotinidase activity is approximately 7.1 ± 1.2 nmol/min/mL in serum.[3][6] Laboratories should establish their own reference ranges.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical role of biotinidase and the experimental workflow for the activity assay.
Figure 1: Role of Biotinidase in Biotin Recycling.
Microplate Fluorometer (with excitation at ~355 nm and emission at ~460 nm)
96-well black microplates
Incubator (37°C)
Biological samples (Serum or Dried Blood Spots)
For DBS: Puncher (e.g., 3 mm) and elution buffer
Assay Protocol for Serum Samples
Reagent Preparation:
Assay Buffer: Prepare a 50 mM potassium phosphate buffer containing 5 mM EDTA, and adjust the pH to 6.0.
Substrate Stock Solution: Prepare a stock solution of Biotinyl-6-aminoquinoline in a suitable organic solvent (e.g., DMSO). The final concentration in the assay will depend on the specific experimental design, but a starting point could be a working solution that results in a final assay concentration in the low micromolar range.
Standard Curve: Prepare a series of dilutions of 6-aminoquinoline in the assay buffer to generate a standard curve for quantifying the product of the enzymatic reaction.
Sample Preparation:
Collect whole blood and separate the serum according to standard laboratory procedures.
Serum samples can be stored at -20°C or lower until use. Avoid repeated freeze-thaw cycles.
Assay Procedure:
Equilibrate all reagents and samples to room temperature before use.
In a 96-well black microplate, add a specific volume of serum sample to each well.
To initiate the reaction, add the Biotinyl-6-aminoquinoline working solution to each well. The final volume in each well should be consistent.
Immediately place the microplate in a microplate fluorometer pre-set to 37°C.
Measure the fluorescence kinetically at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[2] Readings should be taken at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
Data Analysis:
Determine the rate of the reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve for each sample.
Use the 6-aminoquinoline standard curve to convert the rate of fluorescence change into the rate of product formation (nmol/min).
Calculate the biotinidase activity in the serum sample and express it as nmol/min/mL.
Assay Protocol for Dried Blood Spots (DBS)
Sample Preparation:
Punch a 3 mm disc from the dried blood spot.
Place the disc into a well of a microplate or a microcentrifuge tube.
Add a defined volume of elution buffer (e.g., the assay buffer) to elute the enzyme from the paper. This may involve incubation on a shaker.[8]
Assay Procedure:
Follow the same procedure as for serum samples, using the eluate from the DBS instead of serum.
The incubation time for the enzymatic reaction may need to be longer for DBS samples to ensure sufficient product formation for detection.[8]
Data Analysis:
Calculate the biotinidase activity as described for serum samples. The activity can be expressed per volume of blood, assuming a standard volume for a 3 mm punch.
Important Considerations:
It is crucial to include positive and negative controls in each assay run to ensure the validity of the results.
A substrate-free blank should be run for each sample to account for any background fluorescence.
The linearity of the assay should be established to ensure that the measured activity is within the dynamic range of the assay.
Certain medications, such as sulfa drugs, may interfere with the assay.[9]
HPLC-based determination of biotinidase activity with Biotinyl-6-aminoquinoline
An HPLC-Based Application Note and Protocol for the Determination of Biotinidase Activity Using Biotinyl-6-aminoquinoline Application Note Introduction Biotinidase is a critical enzyme responsible for the recycling of th...
Author: BenchChem Technical Support Team. Date: December 2025
An HPLC-Based Application Note and Protocol for the Determination of Biotinidase Activity Using Biotinyl-6-aminoquinoline
Application Note
Introduction
Biotinidase is a critical enzyme responsible for the recycling of the vitamin biotin (B1667282) (Vitamin B7). It catalyzes the cleavage of biotin from biocytin (B1667093) and biotinylated peptides, making free biotin available for its role as a cofactor for several carboxylases essential in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. A deficiency in biotinidase activity leads to an inherited metabolic disorder that can result in severe neurological and cutaneous symptoms if left untreated. Early and accurate diagnosis through the measurement of biotinidase activity is therefore crucial.
This application note describes a sensitive and specific method for the determination of biotinidase activity in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The assay utilizes the synthetic substrate Biotinyl-6-aminoquinoline, which is enzymatically hydrolyzed by biotinidase to produce the highly fluorescent molecule 6-aminoquinoline (B144246). The amount of 6-aminoquinoline produced is directly proportional to the biotinidase activity in the sample. This HPLC-based method offers significant advantages over traditional colorimetric assays, including higher specificity and reduced interference from other substances present in biological matrices.
Principle of the Method
The enzymatic reaction involves the incubation of a biological sample (e.g., serum, plasma, or dried blood spot extract) with the substrate Biotinyl-6-aminoquinoline in an appropriate buffer. Biotinidase present in the sample cleaves the amide bond of the substrate, releasing biotin and the fluorescent product, 6-aminoquinoline. The reaction is terminated by the addition of an acid, such as trichloroacetic acid (TCA), which also serves to precipitate proteins. After centrifugation, the supernatant containing the fluorescent product is injected into a reverse-phase HPLC system. The 6-aminoquinoline is separated from the unreacted substrate and other sample components and is quantified by a fluorescence detector. The enzymatic activity is then calculated based on the amount of 6-aminoquinoline produced over a specific time period.
Instrumentation and Materials
High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a fluorescence detector.
Reverse-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).
Centrifuge capable of reaching at least 10,000 x g.
Phosphate Buffer (100 mM, pH 6.0): Prepare by mixing appropriate volumes of 100 mM potassium phosphate monobasic and 100 mM potassium phosphate dibasic solutions to achieve a pH of 6.0.
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of Biotinyl-6-aminoquinoline in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and bring to the final volume with Methanol. Store at -20°C. Note: The solubility of Biotinyl-6-aminoquinoline in aqueous buffers is limited.
Working Substrate Solution (1 mM): Dilute the Substrate Stock Solution 1:10 with Phosphate Buffer (100 mM, pH 6.0) immediately before use.
Reaction Stop Solution (10% w/v TCA): Dissolve 10 g of trichloroacetic acid in deionized water and bring the volume to 100 mL.
6-Aminoquinoline Standard Stock Solution (1 mM): Dissolve an appropriate amount of 6-aminoquinoline in methanol to prepare a 1 mM stock solution. Store protected from light at 4°C.
Working Standard Solutions: Prepare a series of working standards by diluting the 6-Aminoquinoline Standard Stock Solution with the mobile phase to final concentrations ranging from 0.1 µM to 50 µM. These will be used to generate a calibration curve.
2. Sample Preparation (Serum/Plasma)
Bring serum or plasma samples to room temperature.
In a microcentrifuge tube, add 50 µL of the sample.
Add 150 µL of Phosphate Buffer (100 mM, pH 6.0).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the enzymatic reaction by adding 50 µL of the Working Substrate Solution (1 mM).
Vortex briefly and incubate at 37°C for 60 minutes.
Terminate the reaction by adding 50 µL of the Reaction Stop Solution (10% w/v TCA).
Vortex thoroughly for 30 seconds to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.
Carefully transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis
The following are recommended starting conditions and may require optimization for your specific HPLC system and column.
Parameter
Recommended Condition
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
20 mM Potassium Phosphate, pH 6.0
Mobile Phase B
Acetonitrile
Gradient
0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 10% B; 18-25 min: 10% B (re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
20 µL
Fluorescence Detector
Excitation: 350 nm, Emission: 550 nm Note: Other wavelengths (e.g., Ex: 355 nm, Em: 405 nm) have been reported in kit literature. It is advisable to determine the optimal wavelengths on the specific instrument being used.
Expected Retention Time
The retention time for 6-aminoquinoline should be determined by injecting a standard solution. It is expected to elute during the gradient phase.
4. Data Analysis and Calculation
Generate a calibration curve by plotting the peak area of the 6-aminoquinoline standards against their known concentrations.
Determine the concentration of 6-aminoquinoline in the processed samples by interpolating their peak areas from the calibration curve.
Calculate the biotinidase activity using the following formula:
Activity (nmol/min/mL) = (C x V_total) / (t x V_sample)
Where:
C = Concentration of 6-aminoquinoline in the injected sample (µM, which is equivalent to nmol/mL)
V_total = Total volume of the reaction mixture before injection (in mL)
t = Incubation time (in minutes)
V_sample = Volume of the biological sample used (in mL)
Method Validation and Performance
While the following data is for a similar HPLC-based biotinidase assay using a different substrate (biotinidyl-4-aminobenzoic acid), it provides an indication of the expected performance of this type of method.[1]
Application Notes: Fluorometric Measurement of Biotinidase Activity in Serum and Plasma using Biotinyl-6-aminoquinoline
Introduction Biotinidase is a critical enzyme responsible for recycling the essential B-vitamin, biotin (B1667282).[1] This process makes biotin available as a cofactor for several carboxylase enzymes vital for gluconeog...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Biotinidase is a critical enzyme responsible for recycling the essential B-vitamin, biotin (B1667282).[1] This process makes biotin available as a cofactor for several carboxylase enzymes vital for gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] A deficiency in biotinidase activity, an autosomal recessive inherited disorder, disrupts this recycling process, leading to severe neurological and cutaneous symptoms if left untreated.[1][3] Profound biotinidase deficiency is characterized by less than 10% of normal enzyme activity, while partial deficiency ranges from 10% to 30% of mean normal activity.[4]
Early diagnosis through newborn screening or testing of symptomatic individuals is crucial, as treatment with pharmacological doses of biotin can prevent irreversible complications.[5][6] This document details a sensitive fluorometric rate assay for the determination of biotinidase activity in human serum and plasma using Biotinyl-6-aminoquinoline as a fluorogenic substrate.[2][7]
Assay Principle
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, Biotinyl-6-aminoquinoline, by biotinidase present in the sample. The reaction yields two products: biotin and the highly fluorescent 6-aminoquinoline (B144246) (6-AQ). The rate of increase in fluorescence intensity is directly proportional to the biotinidase activity in the sample.[2][6] The fluorescence of 6-AQ is monitored at an emission wavelength of approximately 460 nm with an excitation wavelength of 355 nm.[2]
Caption: Enzymatic cleavage of Biotinyl-6-aminoquinoline by biotinidase.
Quantitative Data Summary
The following tables summarize the key chemical and performance characteristics of the biotinidase assay using Biotinyl-6-aminoquinoline.
Calibrators and Controls (with known biotinidase activity)
Serum or Plasma Samples
2. Reagent Preparation
Phosphate Buffer (pH 6.0): Prepare a working solution of potassium phosphate buffer at the desired concentration (e.g., 200 µmol) in deionized water. Adjust the pH to 6.0.
Substrate Solution: Prepare a stock solution of Biotinyl-6-aminoquinoline in a suitable organic solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in the Phosphate Buffer. Protect from light.
Stop Solution: Prepare a solution of absolute or 95% ethanol.
3. Sample Handling and Preparation
Collect whole blood and separate serum or plasma using standard procedures.
Samples should be stored appropriately (e.g., at -20°C) until analysis.
The biotinidase enzyme is sensitive to specimen handling; therefore, it is recommended to run a control sample from an unrelated, healthy individual alongside the patient's sample.[5]
On the day of the assay, thaw samples on ice. Centrifuge briefly to pellet any debris.
4. Assay Procedure (Microplate Method)
The following workflow outlines the steps for performing the fluorometric assay.
Application Notes and Protocols: Biotinyl-6-aminoquinoline for Dried Blood Spot Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Dried blood spot (DBS) analysis offers a minimally invasive and cost-effective method for collecting, storing, and transporting blood samples....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dried blood spot (DBS) analysis offers a minimally invasive and cost-effective method for collecting, storing, and transporting blood samples. This technique has found widespread application in various fields, including newborn screening, therapeutic drug monitoring, and metabolic studies. Biotinyl-6-aminoquinoline is a key reagent in a highly sensitive and specific fluorometric assay used for the determination of biotinidase activity from DBS samples. Biotinidase is a crucial enzyme responsible for recycling the vitamin biotin (B1667282), and its deficiency can lead to serious neurological and cutaneous disorders. Early detection through newborn screening using the biotinidase activity assay from DBS is critical for preventing the severe consequences of this treatable metabolic disorder.
This document provides detailed application notes and protocols for the use of Biotinyl-6-aminoquinoline in the quantitative analysis of biotinidase activity in dried blood spots.
Principle of the Assay
The assay is based on the enzymatic cleavage of the non-fluorescent substrate, Biotinyl-6-aminoquinoline, by the biotinidase present in the blood spot. This reaction releases the highly fluorescent molecule, 6-aminoquinoline (B144246). The intensity of the fluorescence is directly proportional to the biotinidase activity in the sample and can be measured using a fluorometer.
Quantitative Data Summary
The following tables summarize key quantitative data for the biotinidase activity assay in dried blood spots using Biotinyl-6-aminoquinoline.
Table 1: Biotinidase Activity Reference Ranges in Newborns
Category
Biotinidase Activity (nmol/min/dL)
Description
Normal
> 30
Indicates normal biotinidase function.
Partial Biotinidase Deficiency
10 - 30
May require biotin supplementation, especially during times of stress.
Profound Biotinidase Deficiency
< 10
Requires immediate biotin supplementation to prevent clinical symptoms.
Note: Cutoff values may vary slightly between different screening programs and assay kits. It is recommended to establish laboratory-specific reference ranges.
Table 2: Performance Characteristics of the Fluorometric Assay
Elution: Add 100 µL of extraction solution to each well containing a DBS disc.
Seal the plate and incubate on a microplate shaker for 30-60 minutes at room temperature to elute the enzyme from the paper matrix.
Substrate Addition: Prepare the substrate working solution by diluting the Biotinyl-6-aminoquinoline stock solution in assay buffer to the desired final concentration.
Add 50 µL of the substrate working solution to each well.
Incubation: Seal the plate and incubate at 37°C for a specified period (e.g., 3 hours). The incubation time should be optimized based on the desired assay sensitivity and linear range.
Reaction Termination: After incubation, add 100 µL of stop solution to each well to terminate the enzymatic reaction.
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate fluorometer with excitation at 355 nm and emission at 460 nm.
Data Analysis
Standard Curve: Generate a standard curve by plotting the fluorescence intensity of the 6-aminoquinoline standards against their known concentrations.
Calculation of Biotinidase Activity: Determine the concentration of 6-aminoquinoline produced in each sample by interpolating its fluorescence intensity from the standard curve.
Calculate the biotinidase activity using the following formula:
Activity (nmol/min/dL) = (Concentration of 6-aminoquinoline (nmol/mL) x Total reaction volume (mL)) / (Incubation time (min) x Blood volume per punch (dL))
Note: The blood volume per 3 mm punch is typically around 3.1 µL.
Interpretation: Compare the calculated biotinidase activity of the unknown samples to the established reference ranges to classify them as normal, partially deficient, or profoundly deficient.
Visualizations
Enzymatic Reaction of Biotinidase
Caption: Biotinidase catalyzes the hydrolysis of Biotinyl-6-aminoquinoline.
Experimental Workflow for Biotinidase Assay
Caption: Workflow for biotinidase activity measurement in DBS samples.
Method
Application Notes and Protocols for High-Throughput Screening of Biotinidase Inhibitors using Biotinyl-6-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction Biotinidase is a critical enzyme responsible for the recycling of the essential B-vitamin, biotin (B1667282). It catalyzes the hydrolysis of bi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinidase is a critical enzyme responsible for the recycling of the essential B-vitamin, biotin (B1667282). It catalyzes the hydrolysis of biocytin (B1667093) (N-biotinyl-L-lysine) and biotinyl-peptides, liberating free biotin for reuse in vital metabolic processes. These processes, catalyzed by biotin-dependent carboxylases, are fundamental to gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1] Deficiency in biotinidase activity leads to an inherited metabolic disorder that can result in severe neurological and cutaneous symptoms if left untreated. Consequently, the identification of potent and specific biotinidase inhibitors is of significant interest for studying biotin metabolism and for the development of novel therapeutic agents.
Biotinyl-6-aminoquinoline is a fluorogenic substrate designed for the sensitive and continuous assay of biotinidase activity.[2] Upon enzymatic cleavage by biotinidase, the non-fluorescent Biotinyl-6-aminoquinoline is hydrolyzed to release biotin and the highly fluorescent molecule 6-aminoquinoline. The resulting fluorescence intensity is directly proportional to the biotinidase activity, providing a robust and sensitive method for high-throughput screening (HTS) of potential inhibitors. This fluorometric assay offers advantages over traditional colorimetric methods by exhibiting greater sensitivity and less interference from colored compounds.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing Biotinyl-6-aminoquinoline in a high-throughput screening format to identify and characterize biotinidase inhibitors.
Biotinidase and the Biotin Cycle
Biotinidase plays a pivotal role in the biotin cycle, ensuring the bioavailability of this essential vitamin. Dietary biotin is absorbed, and endogenously, biotin is recycled from the proteolytic degradation of holocarboxylases. This process yields biocytin, which is then cleaved by biotinidase to regenerate free biotin. This free biotin is then utilized by holocarboxylase synthetase to attach to apocarboxylases, forming active holocarboxylases that participate in various metabolic pathways.
Figure 1: The Biotin Cycle
Experimental Protocols
Materials and Reagents
Biotinidase: Purified human or recombinant biotinidase.
Biotinyl-6-aminoquinoline: Fluorogenic substrate.
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl and 0.01% Tween-20.
Inhibitors: Test compounds and a known biotinidase inhibitor as a positive control (e.g., Biotinyl-methyl 4-(amidomethyl) benzoate).
DMSO: For dissolving compounds.
96-well or 384-well black, flat-bottom plates: For fluorescence assays.
Fluorescence plate reader: Capable of excitation at ~350 nm and emission at ~550 nm.
High-Throughput Screening (HTS) Protocol for Biotinidase Inhibitors
This protocol is designed for a 96-well plate format and can be adapted for 384-well plates.
Figure 2: High-Throughput Screening Workflow
1. Compound Preparation and Plating:
a. Prepare stock solutions of test compounds and control inhibitors in 100% DMSO.
b. Serially dilute the compounds to create a concentration range for IC50 determination.
c. Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a black 96-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.
2. Enzyme Preparation and Addition:
a. Prepare a working solution of biotinidase in assay buffer at a concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be determined empirically.
b. Add the biotinidase solution (e.g., 50 µL) to all wells of the assay plate containing the compounds.
3. Pre-incubation:
a. Mix the plate gently on a plate shaker.
b. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
4. Substrate Addition and Reaction Initiation:
a. Prepare a working solution of Biotinyl-6-aminoquinoline in assay buffer. The final concentration should be at or near the Km value for biotinidase to ensure sensitivity to competitive inhibitors.
b. Add the Biotinyl-6-aminoquinoline solution (e.g., 50 µL) to all wells to initiate the enzymatic reaction.
5. Fluorescence Measurement:
a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
b. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) with excitation at approximately 350 nm and emission at approximately 550 nm.
6. Data Analysis:
a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
b. Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control.
c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Compound
Target
Assay Substrate
IC50 (µM)
Inhibition Mechanism
Hypothetical Inhibitor A
Biotinidase
Biotinyl-6-aminoquinoline
5.2
Competitive
Hypothetical Inhibitor B
Biotinidase
Biotinyl-6-aminoquinoline
12.8
Non-competitive
Biotinyl-methyl 4-(amidomethyl) benzoate
Biotinidase
N-(+)-biotinyl-p-aminobenzoate
~250 (at 80% inhibition)
Competitive
Conclusion
The use of Biotinyl-6-aminoquinoline provides a sensitive and reliable method for the high-throughput screening of biotinidase inhibitors. The protocols outlined in these application notes offer a robust framework for identifying and characterizing novel inhibitors, which can serve as valuable tools for further research into biotin metabolism and as potential leads for therapeutic development. The clear workflow and data analysis pipeline are designed to facilitate efficient screening campaigns in both academic and industrial research settings.
Application Notes and Protocols: Biotinyl-6-aminoquinoline in the Study of Biotin Metabolism and Recycling
For Researchers, Scientists, and Drug Development Professionals Introduction Biotin (B1667282), or vitamin B7, is a crucial cofactor for several carboxylase enzymes essential for fatty acid synthesis, gluconeogenesis, an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282), or vitamin B7, is a crucial cofactor for several carboxylase enzymes essential for fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The maintenance of a sufficient pool of biotin is managed through dietary intake and a highly efficient recycling system. Two key enzymes govern this recycling pathway: holocarboxylase synthetase (HCS) and biotinidase. HCS covalently attaches biotin to apocarboxylases, activating them, while biotinidase recycles biotin from the proteolytic degradation products of these enzymes. Dysregulation of this pathway can lead to serious metabolic disorders. Biotinyl-6-aminoquinoline is a valuable fluorescent probe that has significantly advanced the study of biotin metabolism, particularly in the functional assessment of biotinidase. This document provides detailed application notes and protocols for the use of Biotinyl-6-aminoquinoline in this context and discusses methodologies for studying the broader biotin recycling pathway.
Biotinyl-6-aminoquinoline: A Fluorescent Probe for Biotinidase Activity
Biotinyl-6-aminoquinoline is a synthetic derivative of biotin that serves as a fluorogenic substrate for biotinidase. The enzymatic cleavage of the amide bond linking biotin to 6-aminoquinoline (B144246) by biotinidase liberates the highly fluorescent 6-aminoquinoline molecule. The resulting fluorescence is directly proportional to the biotinidase activity in the sample. This fluorimetric assay offers significant advantages over older colorimetric methods, including increased sensitivity and specificity, and reduced interference from other biological molecules.[1][2]
Physicochemical and Spectral Properties of Biotinyl-6-aminoquinoline
The biotin cycle ensures the availability of biotin for critical metabolic reactions. Free biotin, from diet or recycling, is attached to apocarboxylases by HCS. When these enzymes are degraded, biotinidase cleaves biotin from biocytin (B1667093) (biotinyl-lysine) or short biotinylated peptides, releasing free biotin to be used again.[2][6]
Figure 1. The Biotin Cycle.
Application Note 1: Fluorimetric Assay of Biotinidase Activity
This protocol outlines the determination of biotinidase activity in biological samples, such as serum or dried blood spots, using Biotinyl-6-aminoquinoline.
Principle
Biotinidase hydrolyzes the non-fluorescent substrate, Biotinyl-6-aminoquinoline, to yield biotin and the fluorescent product, 6-aminoquinoline. The rate of increase in fluorescence is measured and is directly proportional to the biotinidase activity in the sample.
Biological sample (e.g., serum, plasma, or eluate from dried blood spots)
Microplate reader with fluorescence detection capabilities
96-well black microplates
Incubator set to 37°C
Detailed Protocol
Preparation of Reagents:
Substrate Stock Solution: Prepare a 1 mM stock solution of Biotinyl-6-aminoquinoline in a suitable organic solvent (e.g., DMSO). Store protected from light at -20°C.
Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). The optimal concentration may need to be determined empirically based on the Michaelis constant (Km) of the enzyme.
Standard Stock Solution: Prepare a 1 mM stock solution of 6-aminoquinoline in Assay Buffer.
Standard Curve: Prepare a series of dilutions of the 6-aminoquinoline stock solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).
Sample Preparation:
Serum/Plasma: Centrifuge whole blood to separate serum or plasma. Samples can be stored at -80°C. Before use, thaw on ice and dilute as needed with Assay Buffer.
Dried Blood Spots (DBS): Punch out a standard-sized disc (e.g., 3 mm) from the DBS and elute the proteins in a known volume of Assay Buffer with gentle agitation.
Assay Procedure:
Pipette 50 µL of the 6-aminoquinoline standards into separate wells of a 96-well black microplate.
Pipette 50 µL of the prepared biological samples into other wells.
Add 50 µL of Assay Buffer to a well to serve as a blank.
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells (standards, samples, and blank).
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes. Use an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[7] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
Data Analysis:
Subtract the fluorescence reading of the blank from all sample and standard readings.
Plot the fluorescence intensity of the 6-aminoquinoline standards against their concentrations to generate a standard curve.
Determine the rate of reaction (change in fluorescence per minute) for each sample from the linear portion of the kinetic curve.
Convert the rate of reaction to the concentration of product formed per minute using the standard curve.
Calculate the biotinidase activity in the sample, typically expressed in units such as nmol/min/mL or U/L. One unit (U) is often defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute under the specified conditions.[5]
Currently, Biotinyl-6-aminoquinoline is not a substrate for holocarboxylase synthetase and therefore cannot be used to directly measure its activity. The function of HCS is to attach biotin to its target apocarboxylases, a ligation reaction, whereas Biotinyl-6-aminoquinoline is designed for cleavage by the hydrolase activity of biotinidase.
The established methods for assaying HCS activity typically involve the use of radiolabeled biotin.
Principle of HCS Assays
HCS activity is measured by quantifying the incorporation of radiolabeled biotin (e.g., ³H-biotin) into a specific apocarboxylase substrate. This can be done using purified components or in cell lysates.
Established Methodologies for HCS Activity Assay
In Vitro Assay with Purified Components:
This method involves incubating purified or recombinant HCS with a purified apocarboxylase substrate (e.g., apopropionyl-CoA carboxylase) in the presence of ³H-biotin and ATP.
The reaction is stopped, and the holocarboxylase product is separated from the free ³H-biotin, often by protein precipitation or affinity capture.
The amount of incorporated radioactivity is then measured using scintillation counting.
Assay in Cell Lysates:
Fibroblasts or other cells are cultured and then lysed.
The cell lysate is incubated with ³H-biotin, ATP, and an exogenous apocarboxylase substrate.
The incorporation of radioactivity into the substrate is measured as described above. This method is often used to diagnose HCS deficiency in patients.
Workflow for a Typical HCS Radiometric Assay
Figure 3. HCS Radiometric Assay Workflow.
Conclusion
Biotinyl-6-aminoquinoline is a highly effective and sensitive tool for the specific measurement of biotinidase activity, playing a vital role in the diagnosis of biotinidase deficiency and in research on biotin recycling. While it is not suitable for the direct study of holocarboxylase synthetase, understanding its application in the context of the broader biotin cycle allows researchers to dissect key aspects of biotin metabolism. For the investigation of HCS, established radiometric assays remain the gold standard. The combined use of these distinct methodologies provides a comprehensive approach to studying the intricate processes of biotin utilization and recycling.
Application Notes and Protocols for Protein Labeling with Biotinyl-6-aminoquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life scienc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (K_d ≈ 10⁻¹⁴ M) forms the basis for highly specific and sensitive detection, purification, and immobilization assays. When combined with a fluorescent reporter, biotinylation enables the visualization and tracking of proteins within complex biological systems.
This document provides detailed protocols and data for labeling proteins with a fluorescent biotin derivative, Biotinyl-6-aminoquinoline. This molecule combines the specific tagging capability of biotin with the fluorescent properties of 6-aminoquinoline, which has a characteristic excitation wavelength of 350 nm and an emission wavelength of 550 nm[1][2]. While Biotinyl-6-aminoquinoline is primarily recognized as a fluorimetric substrate for biotinidase activity assays[1][2][3][4], this application note outlines the necessary steps to utilize it for general protein labeling and subsequent detection.
Note: Commercially available Biotinyl-6-aminoquinoline is not typically supplied in an amine-reactive form. Therefore, for the application of labeling primary amines (e.g., lysine (B10760008) residues) on a protein of interest, it must first be activated to an N-hydroxysuccinimide (NHS) ester. The following protocols are based on the use of an NHS-ester derivative of Biotinyl-6-aminoquinoline.
Properties of Biotinyl-6-aminoquinoline
A summary of the key physical and chemical properties of Biotinyl-6-aminoquinoline is provided in the table below.
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.2-8.5
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Desalting column or dialysis cassette for purification
Procedure:
Protein Preparation:
Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS). Higher concentrations (up to 10 mg/mL) are preferable for greater labeling efficiency.
If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it with a suitable amine-free buffer.
Biotin Reagent Preparation:
Immediately before use, dissolve the Biotinyl-6-aminoquinoline NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
Labeling Reaction:
Adjust the pH of the protein solution to 8.2-8.5 by adding a calculated volume of 1 M sodium bicarbonate to a final concentration of 100 mM.
Add the dissolved Biotinyl-6-aminoquinoline NHS ester to the protein solution. The molar ratio of the biotin reagent to the protein will need to be optimized, but a starting point of a 20-fold molar excess is recommended.
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
Quenching the Reaction:
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
Purification of the Labeled Protein:
Remove the excess, unreacted biotin reagent and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Detection of Biotinylated Proteins by Western Blot
This protocol describes the detection of proteins labeled with Biotinyl-6-aminoquinoline using a streptavidin-HRP conjugate.
Materials:
Biotinylated protein sample
SDS-PAGE gels and running buffer
Transfer buffer and membrane (PVDF or nitrocellulose)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Streptavidin-HRP conjugate
Chemiluminescent HRP substrate
Imaging system
Procedure:
Electrophoresis and Transfer:
Separate the biotinylated protein sample by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking:
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.
Streptavidin-HRP Incubation:
Incubate the membrane with a solution of streptavidin-HRP diluted in blocking buffer (typically 1:1000 to 1:20,000) for 1 hour at room temperature.
Washing:
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
Detection:
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
Capture the chemiluminescent signal using an appropriate imaging system.
Quantitative Data and Optimization
The efficiency of protein biotinylation can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing the labeling reaction.
Parameter
Typical Range
Notes
Protein Concentration
2-10 mg/mL
Higher concentrations generally lead to higher labeling efficiency.
Molar Excess of Biotin Reagent
10:1 to 50:1 (Biotin:Protein)
The optimal ratio is protein-dependent and should be determined empirically.
Reaction pH
7.0 - 9.0
pH 8.2-8.5 is optimal for the reaction with primary amines.
Incubation Time
30 minutes to 2 hours
Longer incubation times can increase labeling but also risk protein degradation.
Temperature
4°C to Room Temperature
Room temperature is common; 4°C can be used for sensitive proteins.
Visualizations
Experimental Workflow for Protein Biotinylation
Caption: Workflow for labeling proteins with an NHS-ester of Biotinyl-6-aminoquinoline.
Application in Studying Receptor Trafficking
Biotinylation is a powerful tool for studying the internalization and trafficking of cell surface receptors. The following diagram illustrates this process.
Caption: Signaling pathway of receptor endocytosis and recycling tracked via biotinylation.
Biotinyl-6-aminoquinoline: A Versatile Tool in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Biotinyl-6-aminoquinoline is a synthetic, fluorescently-labeled derivative of biotin (B1667282), an essential B...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-6-aminoquinoline is a synthetic, fluorescently-labeled derivative of biotin (B1667282), an essential B vitamin. This compound has emerged as a valuable tool in drug discovery and diagnostics, primarily due to its role as a fluorogenic substrate for the enzyme biotinidase. The enzymatic cleavage of Biotinyl-6-aminoquinoline by biotinidase yields the highly fluorescent molecule 6-aminoquinoline (B144246), providing a sensitive and continuous method for monitoring enzyme activity. This property has been widely exploited in newborn screening for biotinidase deficiency, a treatable inborn error of metabolism. Beyond diagnostics, the unique characteristics of Biotinyl-6-aminoquinoline offer potential applications in high-throughput screening for enzyme inhibitors and in cancer research. These application notes provide an overview of the properties, applications, and detailed protocols for utilizing Biotinyl-6-aminoquinoline in a research setting.
Physicochemical and Fluorescent Properties
A summary of the key physicochemical and fluorescent properties of Biotinyl-6-aminoquinoline and its fluorescent product, 6-aminoquinoline, is presented in Table 1.
Biotinidase Activity Assays and Inhibitor Screening
Biotinyl-6-aminoquinoline is a key reagent in fluorometric assays to determine biotinidase activity. This is particularly relevant for the diagnosis of biotinidase deficiency.[3] Furthermore, this assay can be adapted for high-throughput screening (HTS) to identify potential inhibitors of biotinidase, which may have therapeutic applications.
Cancer Research
Preliminary studies have suggested that Biotinyl-6-aminoquinoline may possess anti-proliferative effects on cancer cells.[4] Two potential mechanisms have been proposed:
Inhibition of Quinolinate Synthase: As a structural analog, Biotinyl-6-aminoquinoline may act as a competitive inhibitor of quinolinate synthase, an enzyme involved in the synthesis of nicotinic acid, which is crucial for cellular energy metabolism.[4]
Targeted Drug Delivery: The biotin moiety can be recognized by the biotin receptor, which is often overexpressed on the surface of cancer cells. This could potentially allow for the targeted delivery of the cytotoxic 6-aminoquinoline group to tumor cells.[4][5]
Further research is required to validate these mechanisms and explore the full potential of Biotinyl-6-aminoquinoline in oncology.
Signaling Pathway: The Biotin Cycle
Biotinyl-6-aminoquinoline is utilized to probe the activity of biotinidase, a key enzyme in the biotin cycle. This cycle is essential for the covalent attachment of biotin to various carboxylases, which play critical roles in metabolism. A deficiency in biotinidase disrupts this cycle, leading to multiple carboxylase deficiency.
The Biotin Cycle
Experimental Protocols
Protocol 1: Fluorometric Assay for Biotinidase Activity
This protocol describes a method to measure biotinidase activity in biological samples, such as serum or plasma, using Biotinyl-6-aminoquinoline as a substrate.
Materials:
Biotinyl-6-aminoquinoline solution (e.g., 1 mM in DMSO)
Biotinidase-containing sample (e.g., serum, plasma, or purified enzyme)
96-well black microplate
Fluorometer capable of excitation at 350 nm and emission at 550 nm
Procedure:
Prepare Reagent Mix: For each reaction, prepare a reagent mix containing Assay Buffer and Biotinyl-6-aminoquinoline. The final concentration of Biotinyl-6-aminoquinoline in the assay should be optimized and will typically be in the low micromolar range.
Sample Preparation: Dilute the biological sample in Assay Buffer to ensure the reaction rate is within the linear range of the instrument.
Assay Initiation: In a 96-well microplate, add the diluted sample to the reagent mix to initiate the enzymatic reaction. The final volume should be consistent for all wells (e.g., 200 µL).
Incubation: Incubate the plate at 37°C.
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorometer with excitation at 350 nm and emission at 550 nm.
Data Analysis: Calculate the rate of increase in fluorescence over time. This rate is directly proportional to the biotinidase activity in the sample. A standard curve using known concentrations of 6-aminoquinoline can be used to convert the fluorescence units into molar amounts of product formed.
Workflow for Biotinidase Activity Assay
Protocol 2: High-Throughput Screening (HTS) for Biotinidase Inhibitors
This protocol provides a framework for screening a compound library to identify potential inhibitors of biotinidase.
Materials:
Purified biotinidase
Biotinyl-6-aminoquinoline solution
Assay Buffer
Compound library dissolved in a suitable solvent (e.g., DMSO)
Positive control inhibitor (if available)
384-well black microplates
Automated liquid handling system
Fluorometric plate reader
Procedure:
Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).
Enzyme Addition: Add a solution of purified biotinidase in Assay Buffer to all wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
Substrate Addition: Initiate the reaction by adding a solution of Biotinyl-6-aminoquinoline in Assay Buffer to all wells.
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction in the negative control wells remains in the linear range.
Fluorescence Measurement: Stop the reaction (optional, e.g., by adding a strong acid or organic solvent) and read the fluorescence intensity of each well using a plate reader (Ex: 350 nm, Em: 550 nm).
Data Analysis: Calculate the percent inhibition for each compound relative to the negative and positive controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Workflow for HTS of Biotinidase Inhibitors
Quantitative Data
Conclusion
Biotinyl-6-aminoquinoline is a powerful and versatile tool for researchers in drug discovery. Its primary application as a fluorogenic substrate for biotinidase enables sensitive and robust assays for measuring enzyme activity and for screening potential inhibitors in a high-throughput format. While its role in cancer research is still in the exploratory phase, the unique properties of this molecule warrant further investigation. The protocols and information provided in these application notes serve as a guide for researchers to effectively utilize Biotinyl-6-aminoquinoline in their drug discovery endeavors.
How to dissolve Biotinyl-6-aminoquinoline for aqueous assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotinyl-6-aminoquinoline, particularly foc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotinyl-6-aminoquinoline, particularly focusing on its dissolution for aqueous assays.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-6-aminoquinoline and what is its primary application?
Biotinyl-6-aminoquinoline is a fluorescent chemical compound. Its primary application is as a substrate in fluorometric assays for measuring the activity of the enzyme biotinidase.[1][2][3] The hydrolysis of Biotinyl-6-aminoquinoline by biotinidase yields a fluorescent product that can be quantified to determine enzyme activity. This is particularly relevant in newborn screening for biotinidase deficiency.[4]
Q2: What are the excitation and emission wavelengths for Biotinyl-6-aminoquinoline?
The optimal excitation wavelength for Biotinyl-6-aminoquinoline is 350 nm, and its emission wavelength is 550 nm.[1][2][3]
Q3: What is the solubility of Biotinyl-6-aminoquinoline?
Biotinyl-6-aminoquinoline has low solubility in water but is soluble in organic solvents.[5] It is known to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6] Due to its limited solubility in aqueous solutions, careful preparation of stock solutions and dilutions is critical for successful experiments.[7]
Solubility Data
The following table summarizes the known solubility characteristics of Biotinyl-6-aminoquinoline and a related compound, Biotin.
Protocol for Preparation of a Biotinyl-6-aminoquinoline Stock Solution
Reagent Preparation : Allow the vial of solid Biotinyl-6-aminoquinoline and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
Initial Dissolution : To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of Biotinyl-6-aminoquinoline (Molecular Weight: 370.47 g/mol ). For example, to a 1 mg vial, add 269.9 µL of DMSO.
Ensure Complete Dissolution : Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure all the solid has dissolved.
Storage : Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Protocol for Diluting Biotinyl-6-aminoquinoline into Aqueous Assay Buffer
Equilibration : Thaw the frozen stock solution of Biotinyl-6-aminoquinoline at room temperature.
Pre-warming : Gently warm the aqueous assay buffer to the reaction temperature (e.g., 37°C).
Serial Dilution (Recommended) : To minimize precipitation, it is advisable to perform a serial dilution. First, dilute the high-concentration DMSO stock solution into a smaller volume of the assay buffer.
Final Dilution : Add the intermediate dilution to the final volume of the pre-warmed assay buffer while vortexing to ensure rapid and uniform mixing. The final concentration of DMSO in the assay should be kept to a minimum (ideally less than 1%) to avoid affecting enzyme activity.
Visual Inspection : Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide below.
Troubleshooting Guide
Issue: Precipitation or cloudiness is observed when diluting the Biotinyl-6-aminoquinoline stock solution into the aqueous assay buffer.
This is a common issue due to the low aqueous solubility of Biotinyl-6-aminoquinoline.[5][7]
Solutions:
Decrease the Final Concentration : The desired final concentration of Biotinyl-6-aminoquinoline in the assay may be too high. Try reducing the final concentration.
Optimize DMSO Concentration : While it is important to minimize the final DMSO concentration, a slightly higher concentration (e.g., up to 5%) may be necessary to maintain solubility. Run appropriate vehicle controls to ensure the DMSO concentration does not affect the assay results.
Use a Surfactant : Consider adding a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) to the assay buffer to improve the solubility of the compound.
pH of the Assay Buffer : Check the pH of your assay buffer. The solubility of compounds with ionizable groups can be pH-dependent. While specific data for Biotinyl-6-aminoquinoline is not available, it is a factor to consider.
Freshly Prepare Solutions : Do not use diluted solutions that have been stored for an extended period, as the compound may precipitate out over time. Prepare the final working solution fresh for each experiment.
Visualizations
Caption: Role of Biotinidase in Biotin Recycling and Assay Principle.
Caption: Troubleshooting workflow for dissolving Biotinyl-6-aminoquinoline.
Technical Support Center: Biotinyl-6-aminoquinoline (B-6-AQ) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their Biotinyl-6-aminoquino...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their Biotinyl-6-aminoquinoline (B-6-AQ) assays.
Troubleshooting Guide: Low Fluorescence Signal
Low fluorescence signal in a B-6-AQ assay can arise from a variety of factors, ranging from suboptimal instrument settings to issues with reagents and experimental design. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Question: My fluorescence signal is at or near background levels. Where do I start troubleshooting?
Answer: Start by systematically checking the most common sources of error. The following flowchart outlines a logical troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting low signal in B-6-AQ assays.
Frequently Asked Questions (FAQs)
Instrument & Settings
Question: What are the correct excitation and emission wavelengths for the Biotinyl-6-aminoquinoline (B-6-AQ) assay?
Answer: The fluorescent product of the biotinidase reaction, 6-aminoquinoline (B144246) (6-AQ), has distinct spectral properties. While optimal wavelengths can vary slightly based on buffer conditions and instrument calibration, a common starting point is:
Excitation: ~350 nm
Emission: ~550 nm
However, it is crucial to consult the manufacturer's data for your specific B-6-AQ substrate. Some commercial kits, particularly for newborn screening applications, may use different instrument settings (e.g., excitation at 355 nm and emission at 405 nm), so always verify the recommended wavelengths for your reagents.[1]
Question: My signal is still low after confirming the wavelength settings. What else should I check on the instrument?
Answer: Several other instrument settings can significantly impact signal intensity:
Gain/Sensitivity: A low gain setting is a common cause of weak signal. Increase the gain to amplify the signal from the photomultiplier tube (PMT). Be aware that excessively high gain can also increase background noise.
Plate Type: Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from scattered light.[2] Clear or white plates are not suitable.
Reading Mode: If your plate reader supports it, try both top and bottom reading modes. The optimal mode can depend on the sample volume and the instrument's optics.
Bandwidth Settings: Ensure the excitation and emission bandwidths are appropriate for your fluorophore.
Reagents & Assay Conditions
Question: How can I be sure my enzyme and substrate are active?
Answer:
Positive Control: Always include a positive control with a known active enzyme (e.g., purified biotinidase or a reliable serum sample) to confirm that the assay components and conditions are capable of generating a signal.
Substrate Handling: Biotinyl-6-aminoquinoline can be sensitive to light and improper storage. Store it protected from light, as recommended by the manufacturer (often at 2°C - 8°C or frozen).[3] Avoid repeated freeze-thaw cycles. If you suspect substrate degradation, try a fresh batch.
Enzyme Inactivity: Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Question: Could my assay buffer be the problem?
Answer: Yes, the buffer composition is critical.
pH: The fluorescence of 6-aminoquinoline and the activity of the biotinidase enzyme are pH-dependent.[4][5][6] Most biotinidase assays are performed at a pH between 6.0 and 7.5.[7][8] Verify the pH of your buffer and consider performing a pH optimization experiment if you continue to have issues.
Temperature: Enzyme activity is temperature-dependent. Ensure your assay buffer is at the correct temperature (e.g., room temperature or 37°C) before starting the reaction.[2][9] Using ice-cold buffers can inhibit the enzyme.[9]
Interfering Substances: Some buffer components can interfere with the assay. For example, high concentrations of salts or compounds like sodium azide (B81097) can inhibit enzyme activity.[2]
Assay Protocol & Design
Question: My signal plateaus or decreases over time. What does this mean?
Answer: A signal that plateaus too quickly or decreases can indicate several issues:
Substrate Depletion: If the enzyme concentration is too high, the B-6-AQ substrate may be consumed rapidly.[1] Try reducing the enzyme concentration or measuring the signal at earlier time points to ensure you are in the linear phase of the reaction.
Photobleaching: Prolonged exposure of the fluorescent product (6-AQ) to the excitation light can cause it to lose its fluorescence.[1] Minimize light exposure and, if possible, reduce the excitation light intensity on your instrument.
Enzyme Instability: The enzyme may not be stable for the duration of the assay under the current conditions.
Question: What is fluorescence quenching and could it be affecting my assay?
Answer: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[10][11] It can be caused by interactions with other molecules in the sample.
Inner Filter Effect: At very high concentrations, the substrate or product can absorb the excitation or emission light, leading to a lower-than-expected signal.[1] Diluting the sample can help mitigate this effect.
Chemical Quenchers: Components in your sample (e.g., certain ions, buffers, or compounds from a drug library) can act as quenchers.[10][12] If you suspect quenching from a sample component, you can test this by spiking a known amount of the fluorescent product (6-aminoquinoline) into a blank sample with and without the suspected quencher.
Experimental Protocols & Data
General Biotinidase Activity Assay Protocol (Example)
This protocol is a general guideline. Concentrations and incubation times should be optimized for your specific enzyme and experimental goals.
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer, for example, 100 mM potassium phosphate (B84403) buffer, pH 6.0.
Substrate Stock Solution: Dissolve Biotinyl-6-aminoquinoline in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration.
Enzyme Solution: Prepare dilutions of your enzyme sample (e.g., serum, cell lysate) in the assay buffer.
Stop Solution: Prepare a solution to terminate the enzymatic reaction (e.g., ethanol (B145695) or a specific buffer).[10]
Assay Procedure:
Add a defined volume of the enzyme solution to the wells of a black 96-well plate.
To initiate the reaction, add the working substrate solution to each well.
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes).
Stop the reaction by adding the stop solution.
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
Biotinidase Assay Reaction Pathway
The B-6-AQ assay is based on a straightforward enzymatic reaction that produces a fluorescent signal.
Caption: The enzymatic conversion of B-6-AQ to fluorescent 6-aminoquinoline by biotinidase.
Reducing background fluorescence in Biotinyl-6-aminoquinoline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotinyl-6-aminoquinoline. Our goal is to h...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotinyl-6-aminoquinoline. Our goal is to help you overcome common challenges, particularly the issue of high background fluorescence, to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-6-aminoquinoline and what is its primary application?
Biotinyl-6-aminoquinoline is a fluorogenic substrate used primarily for the sensitive measurement of biotinidase enzyme activity. Biotinidase cleaves the amide bond in Biotinyl-6-aminoquinoline, releasing the highly fluorescent molecule 6-aminoquinoline (B144246). The resulting fluorescence is directly proportional to the biotinidase activity in the sample. This assay is widely used in newborn screening for biotinidase deficiency, a metabolic disorder.
Q2: What are the spectral properties of Biotinyl-6-aminoquinoline and its fluorescent product?
The fluorescent product of the biotinidase reaction, 6-aminoquinoline, has an excitation maximum around 350 nm and an emission maximum around 550 nm. The intact Biotinyl-6-aminoquinoline substrate is non-fluorescent.
Q3: What are the main causes of high background fluorescence in my Biotinyl-6-aminoquinoline assay?
High background fluorescence in assays using Biotinyl-6-aminoquinoline can stem from several sources:
Autofluorescence: Biological samples, such as serum or tissue extracts, contain endogenous molecules (e.g., NADH, flavins) that fluoresce when excited by UV or visible light.[1][2][3] With an excitation wavelength of 350 nm, there is a significant potential for overlap with the autofluorescence of these molecules.
Non-specific binding: The Biotinyl-6-aminoquinoline probe may non-specifically bind to proteins or other macromolecules in the sample, leading to a false-positive signal.
Contaminated reagents: Buffers, solvents, or other reagents may contain fluorescent impurities.
Substrate instability: Although less common, the substrate itself may degrade over time, leading to the release of fluorescent 6-aminoquinoline.
Q4: How can I determine the source of the high background in my experiment?
To identify the source of high background, it is crucial to include proper controls in your experimental setup. Key controls include:
No-enzyme control: This control contains all reaction components except the enzyme source (e.g., serum sample). This will help you determine the level of background fluorescence from the substrate and buffer components.
No-substrate control: This control contains the enzyme source and all other reagents except for the Biotinyl-6-aminoquinoline. This will reveal the level of autofluorescence from your biological sample.
Buffer blank: A well containing only the assay buffer to check for contamination in the buffer itself.
By comparing the fluorescence signals from these controls, you can pinpoint the primary contributor to your high background.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific signal from the biotinidase activity, leading to inaccurate measurements. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
Identify the Source of Autofluorescence:
Run a "no-substrate" control (sample + assay buffer without Biotinyl-6-aminoquinoline). A high signal in this control indicates significant autofluorescence from your sample.
Optimize Sample Preparation:
For tissue sections: Consider using a quenching agent like Sodium Borohydride after fixation to reduce aldehyde-induced autofluorescence.
For serum/plasma samples: Protein precipitation or dialysis may help remove some autofluorescent molecules, but care must be taken not to lose biotinidase activity.
Select Appropriate Blocking Agents:
While blocking is more common in solid-phase assays (like IHC or Western blotting), if you suspect non-specific binding of the probe to proteins in your sample, you can experiment with adding a blocking agent to your assay buffer.
Caution: Avoid blocking agents containing biotin (B1667282), such as non-fat dry milk, as this will competitively inhibit the biotinidase enzyme.[4][5]
Optimize Washing Steps:
In applications involving cell or tissue staining, increasing the number and duration of washing steps after incubation with the fluorescent probe can help reduce non-specifically bound molecules.
Check Reagent Purity:
Prepare fresh buffers and solutions using high-purity water and reagents.
Test individual components for fluorescence to identify any contaminated stock solutions.
Issue 2: Weak or No Signal
A weak or absent signal suggests a problem with the enzymatic reaction or the detection process.
Troubleshooting Steps:
Verify Enzyme Activity:
Use a positive control with known biotinidase activity to confirm that the assay is working.
Ensure that your samples have been stored correctly to preserve enzyme activity (typically at -20°C or -80°C). Repeated freeze-thaw cycles should be avoided.
Check Substrate Integrity:
Store Biotinyl-6-aminoquinoline protected from light to prevent photodegradation.
Prepare fresh substrate solutions for each experiment.
Optimize Assay Conditions:
pH: Biotinidase has an optimal pH range. Ensure your assay buffer is at the correct pH (typically around 6.0 for biotinidase).
Temperature: The enzyme reaction is temperature-dependent. Incubate your reaction at the recommended temperature (usually 37°C).
Incubation Time: A short incubation time may not be sufficient for the generation of a detectable fluorescent signal. Consider a kinetic assay to determine the optimal reaction time.
Verify Instrument Settings:
Ensure that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for 6-aminoquinoline (Excitation ~350 nm, Emission ~550 nm).
Check the instrument's gain settings to ensure they are appropriate for the expected signal intensity.
Issue 3: High Well-to-Well Variability
Inconsistent results across replicates can compromise the reliability of your data.
Troubleshooting Steps:
Improve Pipetting Technique:
Use calibrated pipettes and be consistent with your pipetting technique, especially when adding small volumes of enzyme or substrate.
Prepare a master mix of reagents to minimize variations between wells.
Ensure Uniform Temperature:
Make sure that the entire microplate is at a uniform temperature during the incubation period. Avoid placing the plate on a cold surface before reading.
Check for Bubbles:
Air bubbles in the wells can interfere with fluorescence readings. Centrifuge the plate briefly before reading to remove any bubbles.
Avoid Evaporation:
Use plate sealers during long incubation times to prevent evaporation from the wells, which can concentrate the reactants and alter the reaction rate.
Experimental Protocols
Protocol 1: Fluorometric Biotinidase Activity Assay in Serum
This protocol provides a method for determining biotinidase activity in serum samples using Biotinyl-6-aminoquinoline.
Materials:
Biotinyl-6-aminoquinoline substrate solution (e.g., 1 mM in DMSO, stored at -20°C)
Stop Solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.5)
Serum samples (and positive/negative controls)
Black 96-well microplate
Fluorometer or fluorescent plate reader
Procedure:
Prepare Reagents: Thaw all reagents and samples on ice. Prepare working solutions of the Biotinyl-6-aminoquinoline substrate in the assay buffer to the desired final concentration (e.g., 50 µM).
Sample Preparation: Dilute serum samples in assay buffer as needed.
Assay Setup:
Add 50 µL of assay buffer to all wells.
Add 10 µL of diluted serum sample (or control) to the appropriate wells.
Include "no-enzyme" controls (10 µL of assay buffer instead of sample) and "no-substrate" controls (where the substrate will be replaced with assay buffer).
Initiate Reaction: Add 40 µL of the working substrate solution to each well to start the reaction. The total volume should be 100 µL.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
Stop Reaction: Add 100 µL of Stop Solution to each well.
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~550 nm.
Protocol 2: Endogenous Biotin Blocking for Biotin-Based Assays
This protocol is for blocking endogenous biotin in tissue sections or cells when using a biotin-based detection system (e.g., streptavidin-fluorophore).
Optimizing incubation time for Biotinyl-6-aminoquinoline biotinidase assay
Welcome to the technical support center for the Biotinyl-6-aminoquinoline (B6Q) biotinidase assay. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the Biotinyl-6-aminoquinoline (B6Q) biotinidase assay. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Biotinyl-6-aminoquinoline biotinidase assay?
The assay is a fluorometric method used to determine the activity of the enzyme biotinidase. Biotinidase catalyzes the hydrolysis of the substrate, Biotinyl-6-aminoquinoline, cleaving it into biotin (B1667282) and the fluorescent product, 6-aminoquinoline (B144246) (6-AQ). The amount of 6-AQ produced is directly proportional to the biotinidase activity in the sample. The fluorescence of 6-AQ is then measured to quantify the enzyme's activity.
Q2: What are the excitation and emission wavelengths for the fluorescent product 6-aminoquinoline?
The fluorescent product, 6-aminoquinoline (6-AQ), is typically excited at a wavelength of 355 nm and the emission is measured at 460 nm.
Q3: What is the recommended incubation temperature for the assay?
The recommended incubation temperature for the biotinidase assay is 37°C. Maintaining a consistent temperature is crucial for reproducible results as enzyme kinetics are highly temperature-dependent.
Q4: How long should I incubate the reaction?
The optimal incubation time can vary depending on the specific assay conditions and the expected enzyme activity in the samples. Published protocols and commercial kits suggest incubation times ranging from 1 to 3 hours. For assays with very low enzyme activity, an overnight incubation (16-18 hours) might be necessary. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup, ensuring the reaction remains within the linear range.
Q5: How should the reaction be stopped?
The enzymatic reaction can be stopped by adding ethanol (B145695), which denatures the biotinidase enzyme and halts the hydrolysis of the substrate. Another common method to stop the reaction is the addition of trichloroacetic acid.
Experimental Protocols
Detailed Methodology for a Microplate-Based Fluorometric Biotinidase Assay
This protocol provides a step-by-step guide for determining biotinidase activity in serum or plasma samples using a 96-well microplate format.
Microplate reader with fluorescence detection capabilities (excitation at 355 nm, emission at 460 nm)
Incubator set to 37°C
Procedure:
Preparation of Reagents:
Prepare a stock solution of Biotinyl-6-aminoquinoline substrate in an appropriate solvent (e.g., DMSO).
Prepare a working substrate solution by diluting the stock solution in phosphate buffer containing DTT. The final concentration of the substrate should be optimized for your assay (a common starting point is 0.05 mM).
Prepare a series of 6-aminoquinoline standards of known concentrations in the assay buffer to generate a standard curve.
Assay Setup:
Pipette 75 µL of plasma or serum sample into the wells of the 96-well plate.
Include appropriate controls:
Blank: Assay buffer without sample.
Negative Control: A sample with known deficient biotinidase activity or a heat-inactivated sample.
Positive Control: A sample with known normal biotinidase activity.
Prepare the 6-aminoquinoline standard curve in separate wells.
Initiation of Reaction:
Add the working substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will depend on your specific protocol (e.g., a total volume of 2.55 mL has been reported in some studies, though smaller volumes are common in microplate assays).
Incubation:
Incubate the microplate at 37°C for the predetermined optimal time (e.g., 1-3 hours). Protect the plate from light during incubation to prevent photobleaching of the fluorescent product.
Termination of Reaction:
Stop the reaction by adding a sufficient volume of ethanol to each well.
Fluorescence Measurement:
Measure the fluorescence intensity of each well using a microplate reader with excitation set to 355 nm and emission set to 460 nm.
Data Analysis:
Subtract the fluorescence reading of the blank from all sample and standard readings.
Plot the fluorescence of the 6-aminoquinoline standards against their concentrations to generate a standard curve.
Determine the concentration of 6-AQ produced in each sample by interpolating their fluorescence values from the standard curve.
Calculate the biotinidase activity, typically expressed in nmol/min/mL or U/L.
Data Presentation
Table 1: Example of a Time-Course Experiment to Determine Optimal Incubation Time
Incubation Time (minutes)
Fluorescence Intensity (Arbitrary Units)
Calculated Biotinidase Activity (U/L)
0
50
0
30
450
10.5
60
875
11.2
90
1300
11.5
120
1725
11.7
180
2500
11.1
240
2800
9.7
Note: The data in this table is illustrative. A time-course experiment should be performed to determine the linear range of the reaction for your specific samples and conditions.
Table 2: Linearity of the Biotinyl-6-aminoquinoline Biotinidase Assay
Standard Concentration (U/L)
Measured Concentration (U/L)
Recovery (%)
3.33
3.33
100.1
16.67
18.33
110.0
33.33
31.67
95.1
This table demonstrates the linearity of the assay at different concentrations of biotinidase activity.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
High Background Fluorescence
Autofluorescence from the sample (e.g., serum) or reagents.
- Run a sample blank (sample + all reagents except the substrate) to determine the level of background fluorescence and subtract it from the readings.- Ensure high-purity reagents and solvents are used.
Contamination of the microplate or reagents.
- Use new, clean labware.- Prepare fresh reagents.
Low or No Signal
Inactive enzyme in the sample.
- Ensure proper sample handling and storage to maintain enzyme activity. Avoid repeated freeze-thaw cycles.- Use a positive control with known biotinidase activity to verify the assay is working.
Incorrect excitation or emission wavelengths.
- Verify the settings on the microplate reader match the spectral properties of 6-aminoquinoline (Ex: 355 nm, Em: 460 nm).
Substrate has precipitated out of solution.
- Some assay substrates may precipitate upon cold storage. Warm the substrate solution to room temperature and vortex or sonicate until it is fully dissolved before use.
High Variability Between Replicates
Pipetting errors.
- Ensure accurate and consistent pipetting. Use calibrated pipettes.
Inconsistent incubation temperature.
- Use a calibrated incubator and ensure even temperature distribution across the microplate.
Bubbles in the wells.
- Centrifuge the plate briefly before reading to remove any bubbles.
Assay Signal is Not Linear Over Time
Substrate depletion.
- Reduce the incubation time or decrease the amount of enzyme (sample) used.
Enzyme instability.
- Ensure the assay buffer conditions (e.g., pH) are optimal for enzyme stability.
Potential for False Positive or Negative Results
Presence of interfering substances in the sample.
- Certain drugs (e.g., kanamycin, sulfamethoxazole) and high levels of albumin can increase biotinidase activity, potentially leading to false negatives in deficiency screening.[1]- High levels of gammaglobulin or triglycerides can decrease activity, potentially causing false positives.[1]- If interference is suspected, consider an alternative assay method or sample purification.
Visualizations
Caption: Workflow for the Biotinyl-6-aminoquinoline biotinidase assay.
Caption: Logical steps for troubleshooting common assay issues.
Technical Support Center: Biotinyl-6-aminoquinoline in Fluorescence-Based Enzyme Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotinyl-6-aminoquinoline in fluorescence-ba...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotinyl-6-aminoquinoline in fluorescence-based enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-6-aminoquinoline and how is it used in enzyme assays?
Biotinyl-6-aminoquinoline is a fluorogenic substrate used to measure the activity of enzymes such as biotinidase. The substrate itself is weakly fluorescent. Upon enzymatic cleavage, it releases 6-aminoquinoline (B144246), a highly fluorescent compound. The increase in fluorescence intensity is directly proportional to the enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the product of Biotinyl-6-aminoquinoline cleavage?
There are slightly different values reported in the literature, which may be due to instrumentation or buffer conditions. The commonly cited wavelengths are:
It is recommended to perform a wavelength scan on your specific instrument to determine the optimal settings for your experimental conditions.
Q3: What is the optimal pH for a biotinidase assay using Biotinyl-6-aminoquinoline?
The optimal pH for biotinidase activity can vary depending on the source of the enzyme. However, most protocols recommend a pH in the range of 6.0 to 7.5.[3][4] It is crucial to maintain a stable pH throughout the experiment, as deviations can affect both enzyme activity and the fluorescence of 6-aminoquinoline.
Q4: How does pH affect the fluorescence of 6-aminoquinoline?
The fluorescence of 6-aminoquinoline, the product of the enzymatic reaction, is pH-sensitive. The quinoline (B57606) nitrogen can be protonated at acidic pH, which can lead to a decrease in fluorescence intensity.[5] Therefore, maintaining a stable and appropriate pH is critical for accurate and reproducible results.
Troubleshooting Guide
Issue 1: Low or no fluorescence signal.
Possible Cause
Troubleshooting Step
Incorrect instrument settings
Verify that the excitation and emission wavelengths on your fluorometer are set correctly for 6-aminoquinoline. Perform a wavelength scan if necessary.
Enzyme inactivity
Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.
Substrate degradation
Protect Biotinyl-6-aminoquinoline from light. Prepare fresh substrate solutions and avoid prolonged storage.
Incorrect buffer pH
Prepare fresh assay buffer and verify the pH with a calibrated pH meter. An acidic pH can quench the fluorescence of 6-aminoquinoline.
Insufficient incubation time
Ensure the enzymatic reaction has proceeded for a sufficient amount of time to generate a detectable amount of fluorescent product.
Issue 2: High background fluorescence.
Possible Cause
Troubleshooting Step
Substrate autofluorescence
While Biotinyl-6-aminoquinoline is weakly fluorescent, high concentrations may contribute to background. Run a "no-enzyme" control to determine the background fluorescence of the substrate in the assay buffer.
Contaminated reagents
Use high-purity water and reagents to prepare buffers. Check for fluorescent contaminants in all assay components.
Autohydrolysis of the substrate
The substrate may spontaneously hydrolyze. Prepare the substrate solution fresh before each experiment.
Well-to-well contamination
Use careful pipetting techniques to avoid cross-contamination, especially when preparing a standard curve with high concentrations of 6-aminoquinoline.
Issue 3: Inconsistent or non-reproducible results.
Possible Cause
Troubleshooting Step
Temperature fluctuations
Ensure all reagents and the plate reader are at a stable and consistent temperature. Enzymatic reactions are highly sensitive to temperature changes.
Inaccurate pipetting
Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes.
pH drift during the assay
Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the incubation period.
Sample interference
Some compounds in your sample may interfere with the assay. Run appropriate controls, such as a sample without enzyme, to check for autofluorescence or quenching effects.
Table 2: Representative Effect of pH on 6-Aminoquinoline Fluorescence
pH
Relative Fluorescence Intensity (%)
4.0
45
5.0
70
6.0
90
7.0
100
8.0
98
9.0
95
Note: This table is illustrative and based on the general principle that the fluorescence of quinoline derivatives can be quenched at acidic pH. The exact values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Biotinidase Activity Assay
Reagent Preparation:
Prepare an assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).
Prepare a stock solution of Biotinyl-6-aminoquinoline in a suitable solvent (e.g., DMSO).
Prepare a stock solution of the enzyme (biotinidase) in assay buffer.
Assay Procedure:
Add assay buffer to the wells of a black, clear-bottom 96-well plate.
Add the enzyme solution to the appropriate wells.
Add the sample to be tested.
Initiate the reaction by adding the Biotinyl-6-aminoquinoline substrate solution.
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time.
Measure the fluorescence at the optimal excitation and emission wavelengths.
Controls:
No-enzyme control: Contains all reagents except the enzyme to measure background fluorescence.
Positive control: A sample with known biotinidase activity.
Negative control: A sample known to have no biotinidase activity.
Visualizations
Caption: Experimental workflow for a typical biotinidase assay.
Caption: pH effect on 6-aminoquinoline fluorescence.
Photobleaching and photostability of Biotinyl-6-aminoquinoline
Technical Support Center: Biotinyl-6-aminoquinoline This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Biotinyl-6-aminoquinoline, with a focus on its photo...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Biotinyl-6-aminoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Biotinyl-6-aminoquinoline, with a focus on its photostability and photobleaching characteristics.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-6-aminoquinoline and what are its primary applications?
Biotinyl-6-aminoquinoline is a fluorescent probe that combines the specific binding affinity of biotin (B1667282) with the fluorescent properties of 6-aminoquinoline (B144246). It is primarily used in applications where biotin-streptavidin interactions are employed for detection and quantification. Common applications include immunoassays, fluorescence microscopy, and high-throughput screening, where it can be used to label and detect biotinylated molecules or streptavidin-conjugated targets.
Q2: What are the key spectral properties of Biotinyl-6-aminoquinoline?
The spectral properties of 6-aminoquinoline derivatives are generally in the ultraviolet to blue region of the spectrum. While specific data for the biotinylated form may vary slightly depending on the local environment, the parent fluorophore, 6-aminoquinoline, typically exhibits an excitation maximum around 350 nm and an emission maximum around 450 nm.
Q3: What is photobleaching and why is it a concern when using Biotinyl-6-aminoquinoline?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This process leads to a loss of fluorescence signal, which can be a significant issue in quantitative fluorescence experiments. For Biotinyl-6-aminoquinoline, photobleaching can lead to a diminished signal over time during fluorescence microscopy or repeated measurements, potentially affecting the accuracy and sensitivity of the assay.
Q4: How can I minimize photobleaching of Biotinyl-6-aminoquinoline in my experiments?
Minimizing photobleaching is crucial for obtaining reliable and reproducible data. Here are several strategies:
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
Limit Exposure Time: Minimize the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring data.
Use Antifade Reagents: Incorporate commercially available or self-made antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
Optimize Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral profile of Biotinyl-6-aminoquinoline to maximize signal collection while minimizing unnecessary light exposure.
Control the Sample Environment: Deoxygenating the sample buffer can sometimes reduce photobleaching, as oxygen is often involved in the photochemical reactions that destroy fluorophores.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Rapid loss of fluorescence signal during imaging.
Photobleaching
1. Reduce the intensity of the excitation light. 2. Decrease the exposure time for each image acquisition. 3. Incorporate an antifade reagent into the mounting medium. 4. Ensure the sample is not being exposed to ambient light for extended periods.
Weak or no initial fluorescence signal.
Incorrect filter set or excitation wavelength.
Verify that the excitation and emission filters are appropriate for the spectral properties of 6-aminoquinoline (Ex ~350 nm, Em ~450 nm).
Low concentration of the probe.
Increase the concentration of Biotinyl-6-aminoquinoline used for labeling.
Inefficient labeling.
Optimize the labeling protocol, including incubation time, temperature, and pH.
Degradation of the probe.
Ensure proper storage of the Biotinyl-6-aminoquinoline stock solution (protected from light, at the recommended temperature).
High background fluorescence.
Non-specific binding of the probe.
Include blocking steps in your protocol (e.g., with BSA or a commercial blocking buffer). Increase the number and duration of wash steps after labeling.
Autofluorescence from sample or medium.
Image an unlabeled control sample to assess the level of autofluorescence. Use a mounting medium with low intrinsic fluorescence.
Quantitative Data
Fluorophore Class
Typical Photobleaching Half-Life (seconds)
Relative Photostability
Coumarins (e.g., AMCA)
1 - 10
Low
Fluoresceins (e.g., FITC)
10 - 30
Moderate
Cyanines (e.g., Cy3, Cy5)
30 - 120
High
Alexa Fluor Dyes
60 - 300+
Very High
6-Aminoquinoline Derivatives (Estimated)
5 - 20
Low to Moderate
Note: These values are estimates and can vary significantly based on the specific experimental conditions (e.g., excitation intensity, sample environment).
Experimental Protocols
Protocol for Assessing Photostability of Biotinyl-6-aminoquinoline
This protocol outlines a general method for quantifying the photobleaching rate of Biotinyl-6-aminoquinoline in a microscopy setup.
1. Sample Preparation:
a. Prepare a solution of Biotinyl-6-aminoquinoline in a suitable buffer (e.g., PBS, pH 7.4).
b. Alternatively, prepare a biological sample labeled with the probe (e.g., streptavidin-coated beads incubated with Biotinyl-6-aminoquinoline).
c. Mount the sample on a microscope slide using an appropriate mounting medium (with and without an antifade reagent for comparison).
2. Microscope Setup:
a. Use a fluorescence microscope equipped with a suitable light source (e.g., mercury lamp, LED, or laser) and a digital camera.
b. Select a filter set appropriate for 6-aminoquinoline (e.g., DAPI filter set with Ex: 350/50 nm, Em: 460/50 nm).
c. Set the objective to the desired magnification (e.g., 40x or 60x).
3. Image Acquisition:
a. Focus on the sample.
b. Adjust the excitation intensity and camera exposure time to obtain a good initial signal without saturating the detector.
c. Acquire a time-lapse series of images of the same field of view. For example, acquire one image every 5 seconds for a total duration of 5 minutes. It is crucial to keep the illumination continuous or to use a consistent, repeated illumination pattern.
4. Data Analysis:
a. Measure the mean fluorescence intensity of a region of interest (ROI) in the sample for each image in the time series.
b. Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the sample ROI intensity.
c. Plot the background-corrected fluorescence intensity as a function of time.
d. Fit the resulting curve to an exponential decay function to determine the photobleaching rate constant and the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
Visualizations
Caption: Workflow for assessing the photostability of a fluorescent probe.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Troubleshooting
Preventing Biotinyl-6-aminoquinoline precipitation in buffer solutions
Welcome to the technical support center for Biotinyl-6-aminoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Biotinyl-6-aminoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Biotinyl-6-aminoquinoline in experimental settings. Our goal is to help you overcome common challenges, particularly those related to solubility and precipitation in buffer solutions, to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-6-aminoquinoline and what are its common applications?
Biotinyl-6-aminoquinoline is a fluorescently labeled biotin (B1667282) derivative. It is primarily used as a substrate in enzymatic assays, particularly for measuring biotinidase activity.[1][2][3] The 6-aminoquinoline (B144246) group provides the fluorescent properties (excitation ~350 nm, emission ~550 nm), while the biotin moiety allows for interaction with biotin-binding proteins like avidin (B1170675) and streptavidin.[1][2][4]
Q2: My Biotinyl-6-aminoquinoline, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening?
This phenomenon, often called "crashing out," is common for hydrophobic molecules like Biotinyl-6-aminoquinoline when an organic stock solution is diluted into an aqueous buffer.[5][6][7] DMSO is a potent organic solvent that can dissolve high concentrations of the compound. However, upon dilution into an aqueous environment, the solubility of the hydrophobic Biotinyl-6-aminoquinoline decreases dramatically, leading to precipitation.[6]
Q3: How can I prevent my Biotinyl-6-aminoquinoline from precipitating?
Several strategies can be employed to prevent precipitation:
pH Adjustment: The quinoline (B57606) moiety of the molecule is a weak base.[8][9] Lowering the pH of your aqueous buffer may increase the solubility of Biotinyl-6-aminoquinoline.[6] However, ensure the adjusted pH is compatible with your experimental system.[6][10]
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (co-solvent) such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) in your final buffer can help maintain the solubility of the compound.[5]
Employ Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic Biotinyl-6-aminoquinoline, keeping it in solution.[5]
Optimize Dilution Method: Instead of a single large dilution, a stepwise serial dilution can provide a more gradual change in the solvent environment, which may help prevent precipitation.[6] Adding the stock solution dropwise to a vigorously stirred buffer can also aid in dispersion.[5]
Reduce Final Concentration: The simplest approach may be to lower the final concentration of Biotinyl-6-aminoquinoline in your assay to a level below its solubility limit in the aqueous buffer.[6]
Q4: What is the recommended way to prepare and store stock solutions of Biotinyl-6-aminoquinoline?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[11][12] Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.[10] To avoid repeated freeze-thaw cycles, which can lead to precipitation over time, it is best to store the stock solution in small aliquots.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with Biotinyl-6-aminoquinoline.
Problem: Precipitate observed immediately upon dilution of DMSO stock into aqueous buffer.
Potential Cause
Recommended Solution
Poor Aqueous Solubility
Lower the final concentration of Biotinyl-6-aminoquinoline in the assay.[6]
"Crashing Out" due to Solvent Change
Perform a stepwise serial dilution instead of a single large dilution.[6] Add the DMSO stock dropwise into the vigorously stirred aqueous buffer.
Suboptimal pH
Adjust the pH of the aqueous buffer to be more acidic, which may increase the solubility of the basic quinoline moiety.[5] Ensure the final pH is compatible with your assay.[10]
Lack of Solubilizing Agents
Incorporate a low percentage of a co-solvent (e.g., ethanol, PEG) or a non-ionic surfactant (e.g., Tween 80) into the final aqueous buffer.[5]
Problem: Solution appears clear initially but becomes cloudy or shows precipitate over time.
Potential Cause
Recommended Solution
Supersaturated Solution
Prepare fresh solutions for each experiment. Ensure the compound is fully dissolved in the stock solution before further dilution.
Temperature Fluctuation
Maintain a constant temperature throughout the experiment. Avoid transferring solutions between different temperatures abruptly. Pre-warm solutions to the experimental temperature before mixing.[13]
pH Shift
Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment.[5]
Interaction with Media Components
If working with cell culture media, consider potential interactions with proteins or other components. Reducing the serum percentage, if possible, may help.[6]
Experimental Protocols
Protocol 1: Basic Solubility Assessment of Biotinyl-6-aminoquinoline
This protocol provides a method to estimate the solubility of Biotinyl-6-aminoquinoline in your specific aqueous buffer.
Prepare a Stock Solution: Dissolve Biotinyl-6-aminoquinoline in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
Serial Dilution: Perform a serial dilution of the stock solution in your aqueous buffer of interest to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
Equilibration: Incubate the dilutions at the desired experimental temperature for a set period (e.g., 2 hours), allowing the solution to equilibrate.
Visual Inspection: Visually inspect each dilution for any signs of precipitation or turbidity.
(Optional) Quantitative Analysis: To quantify the soluble portion, centrifuge the samples to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the soluble Biotinyl-6-aminoquinoline using a suitable analytical method, such as HPLC-UV or fluorescence spectroscopy.
Visualizations
Caption: Troubleshooting workflow for Biotinyl-6-aminoquinoline precipitation.
Caption: Strategies to enhance the solubility of Biotinyl-6-aminoquinoline.
Biotinyl-6-aminoquinoline assay optimization for specific cell lysates
Welcome to the technical support center for the Biotinyl-6-aminoquinoline assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the Biotinyl-6-aminoquinoline assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this assay with specific cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Biotinyl-6-aminoquinoline assay?
The Biotinyl-6-aminoquinoline assay is a sensitive fluorimetric method used to measure the activity of the enzyme biotinidase. The assay utilizes a synthetic substrate, biotinyl-6-aminoquinoline, which is non-fluorescent. In the presence of active biotinidase, the substrate is enzymatically cleaved, releasing biotin (B1667282) and the highly fluorescent product, 6-aminoquinoline (B144246) (6-AQ). The rate of 6-AQ formation, measured by an increase in fluorescence intensity over time, is directly proportional to the biotinidase activity in the sample.
Q2: What are the primary applications of this assay in a research setting with cell lysates?
This assay is primarily used to:
Determine the endogenous biotinidase activity in various cell lines.
Study the effects of potential inhibitors or activators on biotinidase activity.
Investigate the role of biotinidase in cellular metabolism and signaling pathways.
Assess the impact of different culture conditions or drug treatments on biotinidase function.
Q3: What are the optimal excitation and emission wavelengths for detecting 6-aminoquinoline?
The fluorescent product, 6-aminoquinoline, has an optimal excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[1] It is recommended to confirm the optimal settings for your specific microplate reader.
Q4: How should I prepare cell lysates for this assay?
Proper cell lysate preparation is critical for obtaining accurate and reproducible results. The goal is to efficiently lyse the cells while preserving the enzymatic activity of biotinidase. A recommended starting point is to use a non-denaturing lysis buffer.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture vessels.
Cell Harvesting:
Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add a suitable volume of lysis buffer to the plate and scrape the cells.
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in lysis buffer.
Lysis: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
Supernatant Collection: Carefully transfer the clear supernatant to a pre-chilled microcentrifuge tube. This supernatant contains the soluble proteins, including biotinidase.
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the biotinidase activity.
Storage: Use the lysate immediately or store it in aliquots at -80°C to avoid freeze-thaw cycles.
Protocol 2: Biotinyl-6-aminoquinoline Assay
Reagent Preparation:
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Prepare a stock solution of Biotinyl-6-aminoquinoline substrate in a suitable solvent (e.g., DMSO). Dilute the substrate to the desired working concentration in the assay buffer.
Prepare a 6-aminoquinoline standard curve to convert relative fluorescence units (RFU) to molar amounts of product.
Assay Setup (96-well plate format):
Blank wells: Add assay buffer only.
Negative control wells: Add lysis buffer without cell lysate.
Sample wells: Add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well. Adjust the volume with assay buffer.
Positive control wells (optional): Use purified biotinidase or a cell lysate known to have high activity.
Reaction Initiation: Add the Biotinyl-6-aminoquinoline working solution to all wells to start the enzymatic reaction.
Incubation: Incubate the plate at 37°C, protected from light.
Fluorescence Measurement: Read the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
Data Analysis:
Subtract the background fluorescence (blank wells) from all readings.
For kinetic assays, determine the reaction rate (Vmax) from the linear phase of the fluorescence increase over time.
For endpoint assays, use the standard curve to calculate the amount of 6-aminoquinoline produced.
Normalize the biotinidase activity to the total protein concentration of the lysate (e.g., in pmol/min/mg or RFU/min/mg).
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
High Background Fluorescence
1. Autofluorescence from cell culture medium components (e.g., phenol (B47542) red, FBS).2. Intrinsic fluorescence of the cell lysate.3. Contaminated reagents or microplate.
1. Perform the final cell wash with PBS thoroughly. Consider using phenol red-free medium for the final passage before lysis.2. Include a "lysate only" control (without substrate) to measure and subtract the intrinsic fluorescence.3. Use fresh, high-quality reagents and black, clear-bottom microplates designed for fluorescence assays.
Low or No Signal
1. Low biotinidase activity in the chosen cell line.2. Inactive enzyme due to improper lysate preparation or storage.3. Insufficient substrate concentration.4. Incorrect instrument settings.
1. Increase the amount of cell lysate per well. Use a positive control to ensure the assay is working.2. Use a fresh lysate. Ensure the lysis buffer is non-denaturing and contains protease inhibitors. Avoid multiple freeze-thaw cycles.3. Perform a substrate titration to determine the optimal concentration (Km).4. Verify the excitation and emission wavelengths and the gain settings on the microplate reader.
Poor Reproducibility
1. Inconsistent cell lysis.2. Pipetting errors.3. Temperature fluctuations during the assay.4. Edge effects in the microplate.
1. Ensure consistent lysis conditions (buffer volume, incubation time, temperature) for all samples.2. Use calibrated pipettes and be careful with small volumes. Prepare a master mix for common reagents.3. Pre-warm the plate reader and reagents to the assay temperature (37°C).4. Avoid using the outer wells of the microplate, or fill them with buffer/water to maintain a humid environment.
1. Use a lower concentration of cell lysate or measure the fluorescence at earlier time points to ensure the reaction is in the linear range.2. Check the stability of the enzyme in the assay buffer over the incubation time.3. Dilute the cell lysate to reduce the accumulation of inhibitory products.
Data Presentation
Table 1: Example of Biotinidase Activity in Different Cell Lysates
Cell Line
Lysis Buffer
Protein Conc. (µ g/well )
Biotinidase Activity (RFU/min/mg)
HEK293
RIPA
50
150 ± 12
HeLa
Tris-HCl w/ Triton X-100
50
210 ± 18
Jurkat
NP-40
50
95 ± 8
Control
(No Lysate)
0
5 ± 1
Note: The values presented are for illustrative purposes only and will vary depending on the specific experimental conditions.
Table 2: Comparison of Lysis Buffers for Biotinidase Assay
A Comparative Guide to Fluorescent and Colorimetric Assays for Biotinidase Activity
For Researchers, Scientists, and Drug Development Professionals Biotinidase is a critical enzyme responsible for recycling the vitamin biotin (B1667282), an essential cofactor for several carboxylase enzymes involved in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Biotinidase is a critical enzyme responsible for recycling the vitamin biotin (B1667282), an essential cofactor for several carboxylase enzymes involved in key metabolic pathways. The accurate measurement of biotinidase activity is crucial for the diagnosis of biotinidase deficiency, an inherited metabolic disorder. This guide provides a detailed comparison of the two most common methods for determining biotinidase activity: fluorescent and colorimetric assays. We will delve into their respective principles, protocols, and performance characteristics to assist researchers in selecting the most suitable assay for their needs.
At a Glance: Fluorescent vs. Colorimetric Assays
Feature
Fluorescent Assay
Colorimetric Assay
Reference
Principle
Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product.
Enzymatic cleavage of a substrate to produce a chromogenic product, which is then measured after a secondary chemical reaction.
The fluorescent assay for biotinidase activity typically utilizes a substrate such as biotinyl-6-aminoquinoline (B-6-AQ). In the presence of biotinidase, this non-fluorescent substrate is hydrolyzed, releasing biotin and the highly fluorescent compound 6-aminoquinoline (B144246) (6-AQ). The intensity of the fluorescence is directly proportional to the biotinidase activity in the sample.[1]
Caption: Fluorescent assay reaction mechanism.
Colorimetric Assay Principle
The colorimetric assay relies on the enzymatic cleavage of N-biotinyl-p-aminobenzoate (B-PABA) by biotinidase. This reaction releases p-aminobenzoate (PABA). The liberated PABA is then diazotized with sodium nitrite (B80452), and the excess nitrite is removed with ammonium (B1175870) sulfamate. Finally, the diazotized PABA is coupled with N-(1-naphthyl)ethylenediamine to form a stable, colored azo dye.[2][8] The intensity of the color, measured spectrophotometrically, is proportional to the amount of PABA released and thus to the biotinidase activity.[9]
Caption: Colorimetric assay reaction mechanism.
Experimental Protocols
Fluorescent Assay Protocol (Adapted from a study by Işeri-Erten et al.)
This protocol is a representative example for the determination of biotinidase activity in plasma.
Trichloroacetic Acid (TCA) Solution: To stop the reaction.
2. Assay Procedure:
Pre-incubate 0.1 mL of serum at 37°C for 15 minutes.[6]
Initiate the enzyme assay by adding the pre-incubated serum to a mixture containing potassium phosphate buffer, EDTA, serum albumin, and B-PABA. The final volume should be 2 mL.[6]
Incubate the reaction mixture.
Stop the reaction by adding TCA.
Centrifuge the mixture at 2000 × g for 10 minutes.[6]
To 1.5 mL of the supernatant, add 0.5 mL of water.[6]
Sequentially add 0.2 mL of sodium nitrite, 0.2 mL of ammonium sulfamate, and 0.2 mL of N-(1-naphthyl)ethylenediamine hydrochloride at 3-minute intervals.[6]
Incubate for 10 minutes after the final addition.[6]
Both fluorescent and colorimetric assays are valuable tools for the determination of biotinidase activity. The choice between the two often depends on the specific requirements of the study.
Fluorescent assays offer higher sensitivity and specificity, with a more streamlined workflow, making them an excellent choice for high-throughput screening and diagnostic applications where accuracy is paramount.[3][4]
Colorimetric assays , while being more established and widely used, are generally less sensitive and can be susceptible to interferences.[2][5] However, they are still a robust and reliable method, particularly in laboratories that may not have access to a fluorometer.
For researchers aiming for the highest level of accuracy and sensitivity, the fluorescent assay is the superior method.[4] Nevertheless, the colorimetric assay remains a viable and cost-effective alternative for many applications.
A Comparative Guide to Measuring Biotinidase Activity: Validating the Biotinyl-6-aminoquinoline Method
For researchers, scientists, and drug development professionals, the accurate measurement of biotinidase activity is crucial for diagnosing biotinidase deficiency and for advancing research in biotin (B1667282) metabolis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate measurement of biotinidase activity is crucial for diagnosing biotinidase deficiency and for advancing research in biotin (B1667282) metabolism and associated therapeutic development. This guide provides a comprehensive comparison of the fluorometric method using Biotinyl-6-aminoquinoline with the traditional colorimetric assay, supported by experimental data and detailed protocols.
Biotinidase is a key enzyme responsible for recycling the essential B-vitamin, biotin. Deficiency in this enzyme can lead to serious neurological and cutaneous symptoms. Therefore, reliable methods for quantifying its activity are paramount. This guide will delve into the specifics of the Biotinyl-6-aminoquinoline-based fluorometric assay and compare its performance against the well-established colorimetric method that utilizes N-biotinyl-p-aminobenzoate as a substrate.
Performance Comparison: Fluorometric vs. Colorimetric Assays
The choice of assay for measuring biotinidase activity can significantly impact the sensitivity, specificity, and efficiency of the results. Below is a summary of the key performance characteristics of the two most common methods.
Biotinidase catalyzes the hydrolysis of biocytin (B1667093) (N-biotinyl-L-lysine) to release free biotin and L-lysine. Synthetic substrates like Biotinyl-6-aminoquinoline mimic this natural process, allowing for the quantification of enzyme activity.
A Comparative Guide to the Quantitative Analysis of Biotinidase: Biotinyl-6-aminoquinoline vs. Colorimetric Methods
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of biotinidase activity is crucial for the diagnosis of Biotinidase Deficiency (BTD), a rare metabolic disorder, and for various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of biotinidase activity is crucial for the diagnosis of Biotinidase Deficiency (BTD), a rare metabolic disorder, and for various research applications. This guide provides an objective comparison of two primary methods for biotinidase activity analysis: the fluorometric assay using Biotinyl-6-aminoquinoline (B-6-A) and the traditional colorimetric assay. We will delve into their respective experimental protocols, present comparative performance data, and illustrate the underlying principles and workflows.
At a Glance: B-6-A vs. Colorimetric Assays
Feature
Biotinyl-6-aminoquinoline (Fluorometric)
Colorimetric (p-aminobenzoic acid)
Principle
Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product.
Enzymatic cleavage of a substrate to p-aminobenzoic acid (PABA), followed by a chemical reaction to produce a colored dye.
Detection
Fluorescence
Absorbance (Spectrophotometry)
Sensitivity & Specificity
Generally higher
Generally lower
Throughput
High, suitable for microplate formats
Can be adapted for high throughput, but may require more steps
Interferences
Fewer potential interferences
Susceptible to interference from aromatic amines and high chloride concentrations.[1][2]
Performance Characteristics
The selection of an appropriate assay often depends on the specific requirements of the study, such as sample volume, required sensitivity, and desired throughput. Below is a summary of performance data compiled from various studies.
A Comparative Guide to Biotinidase Activity Assays: Biotinyl-6-aminoquinoline (Fluorometric) vs. Colorimetric Methods in Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals The accurate determination of biotinidase activity is crucial for the diagnosis and management of biotinidase deficiency, an inherited metabolic disorder. I...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of biotinidase activity is crucial for the diagnosis and management of biotinidase deficiency, an inherited metabolic disorder. In the clinical laboratory setting, two primary methods are widely employed for this purpose: a fluorometric assay using Biotinyl-6-aminoquinoline (B6A) and a colorimetric assay. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols, to aid laboratories in selecting and validating the most appropriate assay for their needs.
At a Glance: Performance Comparison
The choice between the fluorometric and colorimetric assays often depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. The following table summarizes key performance characteristics to facilitate a direct comparison.
Performance Metric
Biotinyl-6-aminoquinoline (Fluorometric) Assay
Colorimetric (N-biotinyl-p-aminobenzoate) Assay
Principle
Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product
Enzymatic cleavage of a substrate to produce p-aminobenzoic acid (PABA), which is then chemically derivatized to a colored product
To visually represent the underlying principles and the process of assay validation, the following diagrams have been generated.
Figure 1: Enzymatic reaction in the B6A fluorometric assay.
Figure 2: Enzymatic reaction and color development in the colorimetric assay.
Figure 3: General workflow for clinical laboratory assay validation.
Detailed Experimental Protocols
The following are generalized protocols for the two assays. Laboratories should optimize and validate these protocols for their specific instrumentation and sample types.
This protocol is adapted from methodologies used in newborn screening and clinical diagnostics.[4][5]
1. Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M potassium phosphate) at the optimal pH for biotinidase (typically pH 6.0).
Substrate Solution: Dissolve Biotinyl-6-aminoquinoline in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
Stopping Reagent: Prepare a solution to terminate the enzymatic reaction (e.g., ethanol (B145695) or a basic buffer).
Calibrators and Controls: Use commercially available or in-house prepared calibrators and controls with known biotinidase activity (low, normal, and high levels).
2. Sample Preparation:
For serum or plasma samples, ensure they have been properly collected and stored (e.g., at -20°C or -80°C for long-term storage).[1]
For dried blood spots (DBS), punch a standardized size disc (e.g., 3 mm) for each sample.
3. Assay Procedure (Microplate Format):
To each well of a microplate, add the patient sample (serum/plasma or DBS punch).
Add the assay buffer to each well.
Pre-incubate the plate at 37°C for a specified time.
Initiate the reaction by adding the B6A substrate solution to all wells.
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
Stop the reaction by adding the stopping reagent.
Measure the fluorescence on a microplate reader at an excitation wavelength of approximately 350 nm and an emission wavelength of around 550 nm.[2]
4. Data Analysis:
Subtract the background fluorescence (blank wells) from all readings.
Generate a calibration curve using the fluorescence readings of the calibrators.
Determine the biotinidase activity in the patient samples and controls by interpolating their fluorescence values on the calibration curve.
Calibrators and Controls: Use p-aminobenzoic acid (PABA) standards for the calibration curve and controls with known biotinidase activity.
2. Sample Preparation:
Use serum or plasma samples, handled and stored appropriately.
3. Assay Procedure:
In a reaction tube, combine the serum/plasma sample with the B-PABA substrate solution.
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).[4]
Stop the enzymatic reaction by adding the TCA solution.
Centrifuge the tubes to pellet the precipitated proteins.
Transfer the supernatant to a new tube.
Add the color reagents sequentially to the supernatant to develop the color through diazotization.
Allow the color to develop for a specified time at room temperature.
Measure the absorbance of the resulting purple azo dye using a spectrophotometer at approximately 546 nm.
4. Data Analysis:
Generate a standard curve using the absorbance readings of the PABA standards.
Calculate the concentration of PABA released in the patient samples and controls from the standard curve.
Convert the PABA concentration to biotinidase activity units (e.g., nmol/min/mL or U/L).
Assay Validation in a Clinical Laboratory Setting
Before implementing either assay for patient testing, a thorough validation is required to ensure the accuracy and reliability of the results. The validation process should be conducted in accordance with guidelines from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Key Validation Parameters:
Precision: Assesses the random error of the assay.
Repeatability (Intra-assay precision): Determined by running the same sample multiple times in the same analytical run.
Reproducibility (Inter-assay precision): Assessed by running the same sample on different days, with different operators, and/or with different lots of reagents.
Acceptance Criteria: Typically, a coefficient of variation (CV) of <10-15% is considered acceptable.[3]
Accuracy (Trueness): Measures the closeness of the measured value to the true value.
This can be evaluated by analyzing certified reference materials, participating in proficiency testing programs, or by comparison with a well-established reference method.
A high correlation (e.g., r > 0.95) with the reference method is desirable.[4]
Linearity and Analytical Measurement Range (AMR):
Determines the range of analyte concentrations over which the assay gives results that are directly proportional to the concentration of the analyte.
A series of dilutions of a high-concentration sample are prepared and analyzed. The results are then plotted against the expected concentrations, and a linear regression analysis is performed.
The AMR defines the reportable range of the assay.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise.
LOQ: The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
These are particularly important for detecting profound biotinidase deficiency.
Analytical Specificity:
Evaluates the effect of potential interfering substances (e.g., hemolysis, icterus, lipemia, common drugs) on the assay results.
Samples with and without the potential interferent are analyzed, and the results are compared.
Conclusion
Both the Biotinyl-6-aminoquinoline fluorometric assay and the traditional colorimetric assay are valuable tools for the diagnosis of biotinidase deficiency. The fluorometric method generally offers higher sensitivity and specificity, making it particularly suitable for newborn screening programs where early and accurate detection is paramount.[1][9] The colorimetric method, while slightly less sensitive, is a robust and well-established technique that can be readily implemented in many clinical laboratories. The choice of assay should be based on a careful consideration of the laboratory's specific needs, resources, and the performance characteristics of each method as demonstrated through a comprehensive validation study.
A Comparative Guide to HPLC and Fluorometric Methods Utilizing Biotinyl-6-aminoquinoline
For researchers, scientists, and professionals in drug development, the accurate quantification of enzymatic activity is paramount. This guide provides a detailed comparison of two prominent methods for the determination...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate quantification of enzymatic activity is paramount. This guide provides a detailed comparison of two prominent methods for the determination of biotinidase activity: High-Performance Liquid Chromatography (HPLC) and direct fluorometry, both employing the fluorogenic substrate Biotinyl-6-aminoquinoline. This substrate is hydrolyzed by biotinidase, yielding the highly fluorescent compound 6-aminoquinoline (B144246), which can be measured to determine enzyme activity.
Principle of the Methods
Both HPLC and fluorometric methods are based on the enzymatic cleavage of the non-fluorescent substrate, Biotinyl-6-aminoquinoline, by biotinidase. The reaction produces biotin (B1667282) and the fluorescent molecule 6-aminoquinoline. The intensity of the fluorescence is directly proportional to the amount of 6-aminoquinoline produced and, consequently, to the biotinidase activity in the sample.
The fluorometric method involves incubating the sample with the substrate and then directly measuring the increase in fluorescence in a fluorometer. This method is rapid and straightforward, making it suitable for high-throughput screening.
The HPLC-based method also involves the same enzymatic reaction. However, prior to fluorescence measurement, the reaction mixture is injected into an HPLC system. The HPLC column separates the product, 6-aminoquinoline, from the unreacted substrate and other components of the sample matrix. The separated 6-aminoquinoline then passes through a fluorescence detector for quantification. This separation step provides a higher degree of specificity and can reduce interference from other fluorescent molecules that may be present in the sample.[1]
Performance Comparison
The choice between a direct fluorometric assay and an HPLC-based method depends on the specific requirements of the experiment, such as throughput needs, sample complexity, and the required level of specificity and sensitivity.
Parameter
HPLC Method (with fluorescence detection)
Fluorometric Method
Principle
Chromatographic separation of product followed by fluorescence detection.
Direct measurement of fluorescence in the reaction mixture.
Specificity
High, due to the separation of the analyte from interfering substances.[1]
Lower, susceptible to interference from other fluorescent compounds in the sample.
Sensitivity
High, with a reported limit of detection (LOD) of 2.5 µmol/L and a limit of quantification (LOQ) of 5.0 µmol/L for a similar assay using a different substrate.
High, with reported 100% sensitivity in detecting biotinidase deficiency.
Linearity
Excellent, with a linear range reported as 5–1000 μmol/L for a similar assay.
Good, but may be limited by high substrate concentrations or inner filter effects.
Precision
High, with within-assay and between-assay precision reported as <10.0%.
Generally good, but can be affected by sample matrix effects.
Throughput
Lower, due to the time required for chromatographic separation.
Higher, suitable for multi-well plate formats and automated systems.
Sample Complexity
Can be used with complex matrices like milk and serum without extensive pretreatment.[1]
May require sample cleanup or dialysis for complex samples to reduce background fluorescence.
Cost & Complexity
Higher initial instrument cost and requires more technical expertise.
Lower instrument cost and simpler operation.
Experimental Protocols
Fluorometric Method for Biotinidase Activity
This protocol is adapted from established methods for the fluorometric determination of biotinidase activity.
Fluorometer with excitation at 350 nm and emission at 550 nm.[1]
2. Standard Curve Preparation:
Prepare a stock solution of 6-aminoquinoline.
Perform serial dilutions in potassium phosphate buffer to create a standard curve.
3. Sample Preparation and Assay:
Prepare a reaction mixture containing potassium phosphate buffer and DTT.
Add the plasma or serum sample to the reaction mixture.
Initiate the reaction by adding the Biotinyl-6-aminoquinoline substrate.
Incubate the reaction at 37°C.
Stop the reaction (e.g., by adding a suitable solvent or by heat inactivation).
Measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 550 nm.[1]
Convert fluorescence units to the concentration of product formed using the 6-aminoquinoline standard curve.
HPLC Method for Biotinidase Activity
The following is a generalized protocol based on the principles of the method described by Hayakawa et al. and other similar HPLC-based enzyme assays. Specific parameters may require optimization.
1. Reagents and Materials:
Biotinyl-6-aminoquinoline (Substrate)
Potassium phosphate buffer (pH suitable for enzyme activity)
6-aminoquinoline (Standard)
Plasma, serum, or other biological samples
HPLC system with a fluorescence detector.
Reverse-phase HPLC column (e.g., C18).
Mobile phase components (e.g., acetonitrile, water, buffer).
2. Standard Curve Preparation:
Prepare a stock solution of 6-aminoquinoline.
Prepare a series of dilutions in the mobile phase to create a standard curve.
Inject each standard into the HPLC system and record the peak area.
3. Sample Preparation and Enzymatic Reaction:
Prepare a reaction mixture containing buffer and the sample.
Initiate the reaction by adding Biotinyl-6-aminoquinoline.
Incubate at 37°C for a defined period.
Terminate the reaction (e.g., by adding acid or a quenching solvent).
Centrifuge the sample to remove any precipitate.
4. HPLC Analysis:
Inject the supernatant from the reaction mixture into the HPLC system.
Separate the components using a suitable gradient of the mobile phase.
Detect the 6-aminoquinoline peak using a fluorescence detector set to an excitation wavelength of 350 nm and an emission wavelength of 550 nm.[1]
Quantify the amount of 6-aminoquinoline by comparing its peak area to the standard curve.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the fluorometric and HPLC methods.
Caption: Workflow for the direct fluorometric assay.
Caption: Workflow for the HPLC-based assay.
Conclusion
Both fluorometric and HPLC-based methods using Biotinyl-6-aminoquinoline are powerful tools for the quantification of biotinidase activity. The direct fluorometric assay offers simplicity and high throughput, making it ideal for screening large numbers of samples. The HPLC method, while more complex and time-consuming, provides superior specificity and is the preferred method when dealing with complex sample matrices or when the absolute quantification free from interference is critical. The choice of method should be guided by the specific research question, available resources, and the nature of the samples being analyzed.
A Comparative Guide to Biotinidase Activity Assays: Evaluating the Biotinyl-6-aminoquinoline Method
For researchers, scientists, and drug development professionals, the accurate and precise measurement of biotinidase activity is crucial for diagnosing biotinidase deficiency and for various research applications. This g...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and precise measurement of biotinidase activity is crucial for diagnosing biotinidase deficiency and for various research applications. This guide provides a detailed comparison of the Biotinyl-6-aminoquinoline (B6AQ) assay with other common methods, supported by experimental data and detailed protocols.
The Biotinyl-6-aminoquinoline assay is a sensitive, fluorimetric method for determining biotinidase activity. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent substrate, Biotinyl-6-aminoquinoline, by biotinidase to produce the highly fluorescent molecule, 6-aminoquinoline. The rate of fluorescence increase is directly proportional to the biotinidase activity in the sample. This method is widely used in newborn screening programs for the early detection of biotinidase deficiency.
Comparative Performance of Biotinidase Assays
The selection of an appropriate assay for measuring biotinidase activity depends on factors such as sensitivity, specificity, throughput, and the nature of the sample. Here, we compare the Biotinyl-6-aminoquinoline assay with two other widely used methods: the colorimetric assay using N-biotinyl-p-aminobenzoate (BPABA) and the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Presentation: Accuracy and Precision
The following table summarizes the accuracy and precision data for the three compared assays.
Spectrophotometer or microplate reader (546 nm)[3]
Procedure:
Incubate the sample (e.g., serum, plasma, or DBS eluate) with the BPABA substrate in phosphate buffer at 37°C for a defined time (e.g., 60 minutes).[3]
Stop the reaction by adding TCA solution, which also precipitates proteins.[3]
Centrifuge the samples to pellet the precipitated proteins.
Transfer the supernatant to a new tube or plate.
Add sodium nitrite solution to the supernatant and incubate for a few minutes at room temperature to diazotize the liberated PABA.[3]
Add ammonium sulfamate solution to neutralize the excess sodium nitrite.[3]
Add N-(1-Naphthyl)ethylenediamine dihydrochloride solution to form a colored azo dye.[3]
Measure the absorbance of the solution at 546 nm.[3]
The amount of colored product is proportional to the biotinidase activity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay Protocol
LC-MS/MS offers high specificity and the potential for multiplexing.
Materials:
Internal standard (e.g., isotopically labeled biocytin)
Extraction solvent (e.g., methanol)
LC-MS/MS system with a suitable column (e.g., C18)
Correlation of Biotinyl-6-aminoquinoline Assay with Genetic Testing for Biotinidase Deficiency: A Comparative Guide
For Immediate Release This guide provides a comprehensive comparison of the Biotinyl-6-aminoquinoline (B6Q) assay and genetic testing for the diagnosis of biotinidase deficiency. It is intended for researchers, scientist...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of the Biotinyl-6-aminoquinoline (B6Q) assay and genetic testing for the diagnosis of biotinidase deficiency. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance of these two key diagnostic methods, supported by experimental data. Biotinidase deficiency is an autosomal recessive inherited metabolic disorder that, if left untreated, can lead to serious neurological and cutaneous symptoms.[1][2] Early and accurate diagnosis through newborn screening and confirmatory testing is critical for preventing the development of irreversible clinical manifestations.[3]
Introduction to Diagnostic Methodologies
Biotinidase deficiency is characterized by the inability of the body to recycle the vitamin biotin, leading to multiple carboxylase deficiency.[1] The primary screening method for this disorder is the measurement of biotinidase enzyme activity in dried blood spots (DBS) collected from newborns.[4] The B6Q assay is a widely used fluorometric method for this purpose. Confirmatory diagnosis and carrier status identification are typically achieved through genetic testing by sequencing the biotinidase gene (BTD).[5][6]
The Biotinyl-6-aminoquinoline assay is a fluorometric method that measures the enzymatic activity of biotinidase. The enzyme cleaves the substrate, biotinyl-6-aminoquinoline, to produce a fluorescent product, 6-aminoquinoline. The intensity of the fluorescence is directly proportional to the biotinidase activity in the sample.[4][7][8]
Genetic testing for biotinidase deficiency involves the sequencing of the BTD gene to identify pathogenic variants.[5] This can be done using Sanger sequencing of the four coding exons or through next-generation sequencing (NGS) approaches.[5][9] Genetic testing is considered the gold standard for confirming the diagnosis, especially in cases with equivocal enzyme assay results, and for determining carrier status.[3][6]
Comparative Data Presentation
The correlation between the results of the B6Q assay and BTD gene sequencing is high. Individuals with profound or partial biotinidase deficiency identified through enzymatic assays are highly likely to have two identifiable disease-causing variants in the BTD gene.[6] The level of residual enzyme activity generally correlates with the type of genetic mutations.
Table 1: Correlation of Biotinidase Activity with BTD Genotype
Biotinidase Activity Level (% of mean normal activity)
Classification
Common Associated Genotypes
< 10%
Profound Deficiency
Homozygous or compound heterozygous for mutations causing complete loss of function (e.g., deletions, nonsense mutations).[10]
10% - 30%
Partial Deficiency
Typically compound heterozygous with one severe mutation and one milder mutation, such as the common p.Asp444His (D444H) variant.[4]
> 30%
Normal or Carrier Status
Wild-type or heterozygous for a pathogenic mutation.
One study investigating 209 patients with low biotinidase activity in newborn screening found that 39.23% had homozygous mutations, 20.1% had compound heterozygous mutations, and 32.54% had a mutation in a single allele.[11] Interestingly, 8.13% of patients with low enzyme activity did not have any mutations in the BTD gene, highlighting the importance of a combined diagnostic approach.[11]
This protocol is a generalized representation based on commercially available kits and published methods.[4][7][12]
Sample Preparation: A 3 mm disc is punched from a dried blood spot sample and placed into a microplate well.
Reagent Preparation: A substrate buffer containing Biotinyl-6-aminoquinoline is prepared.
Incubation: The substrate buffer is added to the well containing the DBS disc. The plate is sealed and incubated at 37°C for a specified period (e.g., overnight for 16-18 hours) to allow for the enzymatic reaction.[12]
Reaction Termination: A stop solution (e.g., trichloroacetic acid or ethanol) is added to each well to halt the enzymatic reaction.[8][12]
Fluorescence Measurement: The fluorescence of the product, 6-aminoquinoline, is measured using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[7]
Data Analysis: The biotinidase activity is calculated based on the fluorescence intensity and is typically reported in units such as nmol/min/dL.
BTD Gene Sequencing Protocol (Sanger Sequencing)
This protocol outlines the general steps for Sanger sequencing of the BTD gene.[5]
DNA Extraction: Genomic DNA is extracted from a patient sample, which can be peripheral blood, dried blood spots, or saliva.[5]
PCR Amplification: The four coding exons of the BTD gene are amplified using polymerase chain reaction (PCR) with specific primers.
PCR Product Purification: The amplified PCR products are purified to remove excess primers and nucleotides.
Sequencing Reaction: A sequencing reaction is performed for each exon in both the forward and reverse directions using a standard fluorescent sequencing protocol.
Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.
Data Analysis: The resulting sequence data is analyzed and compared to a reference sequence of the BTD gene to identify any variants.
Proper Disposal of Biotinyl-6-aminoquinoline: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release Wellesley Hills, MA – December 5, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, this document outlines the essential procedures for the proper disposal o...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Wellesley Hills, MA – December 5, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, this document outlines the essential procedures for the proper disposal of Biotinyl-6-aminoquinoline. This guidance is intended for researchers, scientists, and drug development professionals who handle this fluorescent biotinylated biochemical reagent.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Biotinyl-6-aminoquinoline waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of Biotinyl-6-aminoquinoline waste should follow the hazardous waste guidelines established by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Segregation
Treat all Biotinyl-6-aminoquinoline waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, and vials), as hazardous chemical waste. It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper disposal.
Step 2: Container Selection and Labeling
Select a Compatible Container: Use a dedicated, leak-proof waste container that is chemically compatible with Biotinyl-6-aminoquinoline. High-density polyethylene (B3416737) (HDPE) containers are a suitable option. The container must have a secure, tight-fitting lid.
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Biotinyl-6-aminoquinoline." The label should also include the date when the first waste was added to the container.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Designate an SAA: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.
Monitor Fill Level: Do not overfill the container. It is best practice to leave at least 10% headspace to allow for expansion of contents.
Step 4: Arranging for Disposal
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in use for the maximum allowable time according to your institution's policy (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
Do Not Dispose Down the Drain: Under no circumstances should Biotinyl-6-aminoquinoline or its solutions be poured down the drain. This can lead to environmental contamination.
Do Not Dispose in Regular Trash: Solid waste contaminated with Biotinyl-6-aminoquinoline, such as gloves, paper towels, and disposable labware, must be placed in the designated hazardous waste container and not in the regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters related to the proper disposal of Biotinyl-6-aminoquinoline.
Parameter
Guideline
Rationale
Waste Container Headspace
Minimum 10%
To accommodate for potential expansion of liquid or vapor.
Maximum Accumulation Time in SAA
Up to 1 year (or as per institutional policy)
To ensure timely and safe disposal of chemical waste.
pH of Waste for Sewer Disposal
Not Applicable
Chemical waste should not be disposed of via the sewer system.
Experimental Protocols
This document does not cite specific experimental protocols but provides general safety and disposal information. For detailed methodologies of experiments using Biotinyl-6-aminoquinoline, please refer to relevant published research. A notable application is in the fluorimetric rate assay for biotinidase activity.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Biotinyl-6-aminoquinoline waste in a laboratory setting.
Caption: Workflow for the safe disposal of Biotinyl-6-aminoquinoline.